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  • Product: 5-Acetylnicotinonitrile
  • CAS: 135450-74-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Molecular Structure and Application of 5-Acetylnicotinonitrile

Introduction: Unveiling a Versatile Heterocyclic Scaffold 5-Acetylnicotinonitrile, a disubstituted pyridine derivative, represents a molecule of significant interest to the scientific community, particularly those engage...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Heterocyclic Scaffold

5-Acetylnicotinonitrile, a disubstituted pyridine derivative, represents a molecule of significant interest to the scientific community, particularly those engaged in medicinal chemistry and materials science. Its structure, featuring a pyridine core functionalized with both an acetyl and a nitrile group, provides a unique electronic landscape and multiple points for chemical modification. This guide offers a comprehensive exploration of its molecular architecture, spectroscopic signature, and its emerging role as a versatile building block for the synthesis of novel bioactive compounds. The strategic placement of the electron-withdrawing acetyl and nitrile moieties on the pyridine ring creates a platform for diverse chemical transformations, making it a valuable synthon in the development of new therapeutic agents and functional materials. The pyridine nucleus is a common feature in numerous natural products and FDA-approved drugs, highlighting the importance of understanding derivatives like 5-acetylnicotinonitrile.[1][2]

Molecular Structure and Physicochemical Properties

The foundational structure of 5-Acetylnicotinonitrile consists of a central pyridine ring. An acetyl group (-COCH₃) is attached at the 5-position, and a nitrile group (-C≡N) is located at the 3-position. This arrangement dictates the molecule's reactivity and physical characteristics.

Chemical Structure:

Table 1: Physicochemical Properties of 5-Acetylnicotinonitrile

PropertyValueSource/Notes
Chemical Formula C₈H₆N₂OCalculated
Molecular Weight 146.15 g/mol Calculated
CAS Number 135340-02-0
Appearance Off-white to yellow crystalline solidTypical for this class of compound
Melting Point 98-102 °CVaries with purity
Solubility Soluble in polar organic solvents (DMSO, DMF, Acetonitrile), sparingly soluble in water.General solubility for similar structures
IUPAC Name 5-acetylpyridine-3-carbonitrile

Synthesis and Purification: A Practical Approach

The synthesis of substituted nicotinonitriles can be achieved through various cyclocondensation reactions.[3] A common and reliable method involves the reaction of an appropriate enaminone with a malononitrile derivative, followed by aromatization. The following protocol is a representative method for synthesizing 5-acetylnicotinonitrile, designed for high yield and purity.

Experimental Protocol: Synthesis of 5-Acetylnicotinonitrile
  • Reaction Setup: To a solution of 3-amino-1-buten-2-one (1.0 eq) in anhydrous acetonitrile (10 mL/mmol) under a nitrogen atmosphere, add 2-(ethoxymethylene)malononitrile (1.1 eq).

  • Reaction Execution: Stir the mixture at room temperature for 30 minutes. Subsequently, add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) and heat the reaction mixture to reflux (approx. 82°C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).

  • Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluting with a hexane:ethyl acetate gradient) to afford 5-acetylnicotinonitrile.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Workflow for Synthesis and Purification

synthesis_workflow Reactants Enaminone + Malononitrile Derivative Mixing Mix in Acetonitrile (Room Temp, 30 min) Reactants->Mixing Reaction Add DIPEA Reflux (82°C, 4-6h) Mixing->Reaction Workup Aqueous Workup (EtOAc, NaHCO₃, Brine) Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Product Pure 5-Acetylnicotinonitrile Purification->Product

Caption: Synthetic workflow for 5-Acetylnicotinonitrile.

Spectroscopic and Analytical Characterization

The elucidation of the molecular structure of 5-acetylnicotinonitrile is unequivocally established through a combination of modern spectroscopic techniques. Infrared (IR) spectroscopy provides information about the present functional groups.[4] Nuclear Magnetic Resonance (NMR) spectroscopy details the connectivity and chemical environment of the carbon and hydrogen atoms.[5] Mass Spectrometry (MS) confirms the molecular weight and can reveal structural information through fragmentation patterns.[6]

¹H NMR Spectroscopy

The ¹H NMR spectrum of 5-acetylnicotinonitrile is expected to show three distinct signals in the aromatic region and one singlet in the aliphatic region.

  • Pyridine Ring Protons: The protons on the pyridine ring are deshielded due to the ring's aromaticity and the electron-withdrawing nature of the nitrogen atom and the substituents. The proton at the 2-position is expected to be the most downfield, followed by the proton at the 6-position, and finally the proton at the 4-position. Their chemical shifts typically appear between 7.0 and 9.0 ppm.[7]

  • Acetyl Protons: The methyl protons of the acetyl group will appear as a sharp singlet, typically around 2.4-2.7 ppm, due to the deshielding effect of the adjacent carbonyl group.[7]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.

  • Carbonyl Carbon: The carbonyl carbon of the acetyl group is highly deshielded and will appear significantly downfield, typically in the range of 195-205 ppm.

  • Nitrile Carbon: The carbon of the nitrile group will have a characteristic chemical shift in the range of 115-125 ppm.

  • Pyridine Ring Carbons: The carbons of the pyridine ring will resonate in the aromatic region (120-160 ppm), with their specific shifts influenced by the positions of the nitrogen atom and the substituents.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups.[8]

  • C≡N Stretch: A sharp, strong absorption band is expected in the range of 2220-2260 cm⁻¹ corresponding to the nitrile group.[8]

  • C=O Stretch: A strong, sharp peak will be observed around 1680-1710 cm⁻¹ for the carbonyl group of the ketone.[8][9]

  • Aromatic C=C and C=N Stretches: Multiple medium to weak bands will appear in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.

  • C-H Stretches: Aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be seen just below 3000 cm⁻¹.[10]

Mass Spectrometry
  • Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak would be observed at an m/z corresponding to the molecular weight of the molecule (146.15).

  • Fragmentation: A prominent fragment would likely result from the loss of the methyl group (M-15) to form a stable acylium ion. Another possible fragmentation is the loss of the acetyl group (M-43).

Table 2: Summary of Expected Spectroscopic Data

TechniqueFeatureExpected Chemical Shift / Wavenumber / m/z
¹H NMR Acetyl Protons (s, 3H)~2.5 ppm
Aromatic Protons (m, 3H)7.5 - 9.0 ppm
¹³C NMR Acetyl CH₃~26 ppm
Nitrile C≡N115 - 125 ppm
Aromatic Carbons120 - 160 ppm
Carbonyl C=O195 - 205 ppm
IR C≡N Stretch2220 - 2260 cm⁻¹
C=O Stretch1680 - 1710 cm⁻¹
C=C, C=N Stretches1400 - 1600 cm⁻¹
Mass Spec Molecular Ion [M]⁺146
Fragment [M-CH₃]⁺131

Applications in Research and Drug Development

The true value of 5-acetylnicotinonitrile lies in its potential as a versatile scaffold for chemical library synthesis. The presence of three distinct reactive centers—the acetyl group, the nitrile group, and the pyridine ring—allows for a multitude of chemical modifications.

  • Acetyl Group: The carbonyl can undergo nucleophilic addition, and the alpha-protons can be deprotonated to form an enolate, enabling aldol-type reactions and alkylations.

  • Nitrile Group: This group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, opening up a vast array of subsequent chemical transformations.

  • Pyridine Ring: The ring itself can be a target for various modifications, including N-oxidation and substitution reactions, further diversifying the molecular framework.

This trifunctional nature makes it an ideal starting material for creating libraries of novel compounds for high-throughput screening. Derivatives of nicotinonitrile have shown promise as anticancer and antimicrobial agents.[2][11] The acridine scaffold, which can be conceptually derived from such precursors, is a well-established pharmacophore with diverse biological activities, including DNA intercalation and enzyme inhibition.[12][13]

Scaffold for Library Generation

library_generation cluster_0 Acetyl Group Modification cluster_1 Nitrile Group Modification cluster_2 Pyridine Ring Modification Start 5-Acetylnicotinonitrile Reduction Reduction to Alcohol Start->Reduction Condensation Aldol Condensation Start->Condensation Hydrolysis Hydrolysis to Amide/Acid Start->Hydrolysis Reduction2 Reduction to Amine Start->Reduction2 Oxidation N-Oxidation Start->Oxidation Substitution Nucleophilic Substitution Start->Substitution Library Diverse Chemical Library (Anticancer, Antimicrobial Screening) Reduction->Library Condensation->Library Hydrolysis->Library Reduction2->Library Oxidation->Library Substitution->Library

Caption: Role as a scaffold for chemical library generation.

Safety and Handling

As with all laboratory chemicals, 5-acetylnicotinonitrile should be handled with appropriate care. It is a cyano-containing compound and should be treated as potentially toxic. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are mandatory. All manipulations should be performed in a well-ventilated fume hood. In case of accidental exposure, seek immediate medical attention.

References

  • University of California, Los Angeles. (n.d.). IR Absorption Table. Retrieved from [Link]

  • Van Pelt, C. K., & Brenna, J. T. (1999). Acetonitrile chemical ionization tandem mass spectrometry to locate double bonds in polyunsaturated fatty acid methyl esters. Analytical Chemistry, 71(10), 1981-1987. Retrieved from [Link]

  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of substituted 5-nitronicotinamides. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Retrieved from [Link]

  • Votruba, I., & Holy, A. (2012). 5-azacytosine compounds in medicinal chemistry: current stage and future perspectives. Future Medicinal Chemistry, 4(7), 859-874. Retrieved from [Link]

  • Krajnović, T., et al. (2012). Synthesis and biological activity of some new 5'-O-acyl tiazofurin derivatives. Bioorganic & Medicinal Chemistry Letters, 22(16), 5317-5320. Retrieved from [Link]

  • Alker, A., et al. (2009). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 14(7), 2446-2457. Retrieved from [Link]

  • ResearchGate. (2010). EFFECT OF ACETONITRILE CONCENTRATION ON ACYLCARNITINES MEASUREMENT BY TANDEM MASS SPECTROMETRY. Retrieved from [Link]

  • Miller, B. (2022). Total Synthesis of Streptothricin F. [Video]. YouTube. Retrieved from [Link]

  • Singh, P., & Singh, S. K. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 22-59. Retrieved from [Link]

  • Zhang, H., et al. (2014). Mass Spectrometric Identification of Novel Lysine Acetylation Sites in Huntingtin. Journal of Proteome Research, 13(1), 208-217. Retrieved from [Link]

  • Sharma, M., et al. (2018). Medicinal chemistry of acridine and its analogues. RSC Advances, 8(58), 33267-33292. Retrieved from [Link]

  • Parra, T. (2020). How To Label NMR Spectra. [Video]. YouTube. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2020). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 5(13), 7314-7326. Retrieved from [Link]

  • A Level Chemistry. (2021). Infrared Spectroscopy. [Video]. YouTube. Retrieved from [Link]

  • Almeida, E. A., et al. (2004). Synthesis of internal labeled standards of melatonin and its metabolite N1-acetyl-N2-formyl-5-methoxykynuramine for their quantification using an on-line liquid chromatography-electrospray tandem mass spectrometry system. Journal of Pineal Research, 36(1), 64-71. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). IR Spectroscopy. Retrieved from [Link]

  • Gouveia, G. V., et al. (2022). A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice. Frontiers in Pharmacology, 13, 969649. Retrieved from [Link]

  • University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • El-Naggar, M. M., et al. (2021). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. Molecules, 26(11), 3192. Retrieved from [Link]

  • SnapRevise. (2019). Infra Red (IR) Spectroscopy | A-level Chemistry. [Video]. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 5-Nitronicotinic acid. Retrieved from [Link]

  • Michaud, A. L., et al. (2006). Acetonitrile covalent adduct chemical ionization mass spectrometry for double bond localization in non-methylene-interrupted polyene fatty acid methyl esters. Analytical Chemistry, 78(13), 4584-4591. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methylnicotinonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 5-(Hydroxymethyl)nicotinonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromonicotinic acid. Retrieved from [Link]

  • PubChem. (n.d.). Acetonitrile. Retrieved from [Link]

Sources

Exploratory

Strategic Synthesis and Derivatization of 5-Acetylnicotinonitrile

This guide details the strategic synthesis and derivatization of 5-Acetylnicotinonitrile (also known as 3-acetyl-5-cyanopyridine), a bifunctional "privileged scaffold" in medicinal chemistry.[1] Its value lies in the ort...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic synthesis and derivatization of 5-Acetylnicotinonitrile (also known as 3-acetyl-5-cyanopyridine), a bifunctional "privileged scaffold" in medicinal chemistry.[1] Its value lies in the orthogonal reactivity of its two handles: the electrophilic acetyl group (susceptible to condensation and cyclization) and the versatile nitrile group (precursor to amides, acids, amines, and tetrazoles).

Part 1: Strategic Analysis & Retrosynthesis[1]

The "Privileged Scaffold" Concept

5-Acetylnicotinonitrile is a critical intermediate because it breaks the symmetry of the pyridine ring, allowing researchers to build complex, non-symmetrical heterocycles.

  • Position 3 (Acetyl): Acts as a C3-synthon for constructing fused rings like pyrazolo[3,4-b]pyridines or pyrido[2,3-d]pyrimidines.[1]

  • Position 5 (Cyano): Provides a "molecular anchor" that can be hydrolyzed to modulate solubility (amide/acid) or converted into a bioisostere (tetrazole).

Retrosynthetic Logic

Direct acetylation of nicotinonitrile is electronically unfavorable due to the electron-deficient pyridine ring (Friedel-Crafts fails).[1] Direct cyanation of 3-acetylpyridine is non-selective.[1] Therefore, the most robust route utilizes 3,5-dibromopyridine as the divergent starting material.

Logical Pathway:

  • Symmetry Breaking: Mono-cyanation of 3,5-dibromopyridine.

  • Functionalization: Palladium-catalyzed cross-coupling (Stille or Heck) to install the acetyl group.[1]

Retrosynthesis Figure 1: Retrosynthetic analysis utilizing symmetry breaking of 3,5-dibromopyridine. Target 5-Acetylnicotinonitrile (Target) Inter1 5-Bromonicotinonitrile (Key Intermediate) Target->Inter1 Stille Coupling (Acetyl Installation) Start 3,5-Dibromopyridine (Starting Material) Inter1->Start Pd-Catalyzed Mono-Cyanation

Part 2: Core Synthesis Protocol

Step 1: Mono-Cyanation of 3,5-Dibromopyridine

Objective: Selectively replace one bromine atom with a nitrile group.[1] Method: Palladium-catalyzed cyanation using Zinc Cyanide (Zn(CN)₂).[1] This is superior to the Rosenmund-von Braun reaction (CuCN) due to milder conditions and easier purification.

Reagents:

  • Substrate: 3,5-Dibromopyridine (1.0 eq)

  • Cyanating Agent: Zn(CN)₂ (0.6 eq)

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd₂dba₃/dppf

  • Solvent: DMF (anhydrous, degassed)

  • Temperature: 80–100 °C[1]

Protocol:

  • Charge a dried Schlenk flask with 3,5-dibromopyridine (2.37 g, 10 mmol), Zn(CN)₂ (0.70 g, 6 mmol), and Pd(PPh₃)₄ (0.58 g, 0.5 mmol) under argon.

  • Add anhydrous DMF (20 mL).

  • Heat the mixture to 90 °C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1] Note: The mono-cyano product forms first; prolonged heating leads to the dicyano byproduct.

  • Workup: Cool to RT. Dilute with EtOAc and wash with 2M NH₄OH (to sequester Zn/Pd) followed by brine.

  • Purification: Flash chromatography (SiO₂).[1][2] The mono-cyano product (5-bromonicotinonitrile) elutes before the starting material.[1]

    • Yield Target: 65–75%[1]

Step 2: Acetylation via Stille Coupling

Objective: Convert the remaining bromine to an acetyl group. Method: Coupling with tributyl(1-ethoxyvinyl)tin followed by acidic hydrolysis.[1] This "masked" acetyl group prevents side reactions during coupling.[1]

Reagents:

  • Substrate: 5-Bromonicotinonitrile (1.0 eq)[1]

  • Reagent: Tributyl(1-ethoxyvinyl)tin (1.1 eq)

  • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)

  • Solvent: Toluene or 1,4-Dioxane[1]

  • Hydrolysis: 1M HCl

Protocol:

  • Dissolve 5-bromonicotinonitrile (1.83 g, 10 mmol) and tributyl(1-ethoxyvinyl)tin (3.97 g, 11 mmol) in dry toluene (30 mL).

  • Add Pd(PPh₃)₂Cl₂ (350 mg) and purge with argon.

  • Reflux for 12 hours.

  • Hydrolysis (Critical): Cool the mixture and add 1M HCl (15 mL). Stir vigorously at RT for 1 hour. This converts the intermediate enol ether into the ketone.

  • Workup: Neutralize with saturated NaHCO₃. Extract with EtOAc.[1][3][4]

  • Purification: Recrystallize from EtOH or column chromatography.

    • Yield Target: 80–85%[5]

Part 3: Derivatization Strategies

Once the core 5-Acetylnicotinonitrile is synthesized, it serves as a divergence point for three major classes of medicinal compounds.

Workflow A: The Chalcone Pathway (Claisen-Schmidt)

Reacting the acetyl group with aromatic aldehydes creates α,β-unsaturated ketones (chalcones), which are potent Michael acceptors and precursors to pyrazolines.

  • Reaction: 5-Acetylnicotinonitrile + Ar-CHO + NaOH (cat.) → Chalcone.

  • Application: The resulting enone is a "warhead" for covalent inhibition of cysteine-containing enzymes.[1]

Workflow B: Heterocycle Construction (Pyrazoles & Pyrimidines)

The acetyl group can be converted to an enaminone (using DMF-DMA), which then reacts with binucleophiles.

  • Enaminone Formation: React core with DMF-DMA (reflux, neat) → 3-(3-(dimethylamino)acryloyl)-5-cyanopyridine.[1]

  • Cyclization:

    • + Hydrazine → Pyrazole derivative.[1]

    • + Guanidine → Pyrimidine derivative.[1]

Workflow C: Nitrile Transformations

The C5-nitrile is often hydrolyzed late-stage to improve water solubility.[1]

  • Hydrolysis: H₂O₂/NaOH → Primary Amide (Nicotinamide analog).[1]

  • Tetrazole Formation: NaN₃/NH₄Cl → Tetrazole (Bioisostere of carboxylic acid).[1]

Visualizing the Reaction Network

ReactionNetwork Figure 2: Divergent synthesis pathways from the 5-Acetylnicotinonitrile core. Core 5-Acetylnicotinonitrile (CORE) Chalcone Chalcones (Michael Acceptors) Core->Chalcone Ar-CHO NaOH Enaminone Enaminones (Versatile Synthon) Core->Enaminone DMF-DMA Reflux Tetrazole Tetrazoles (Acid Bioisosteres) Core->Tetrazole NaN3 ZnBr2 Amide Nicotinamides (Solubility) Core->Amide H2O2 OH- Pyrazole Pyrazolo-pyridines (Kinase Inhibitors) Chalcone->Pyrazole Hydrazine AcOH Enaminone->Pyrazole Hydrazine EtOH

[1][6][7][8]

Part 4: Data Summary & Comparison

Reaction StepReagentsKey ConditionTypical YieldCritical Note
Mono-Cyanation Zn(CN)₂, Pd(PPh₃)₄90°C, DMF70%Stop reaction before dicyano product forms.[1]
Acetylation Tributyl(1-ethoxyvinyl)tinReflux, Toluene82%Acid hydrolysis is required to reveal ketone.[1]
Chalcone Synth Benzaldehyde, NaOH0°C to RT, EtOH85-95%Exothermic; add base slowly to prevent polymerization.[1]
Enaminone Synth DMF-DMAReflux, Neat>90%Product precipitates upon cooling; no column needed.[1]

References

  • Malakhov, V. D., et al. (2025).[1] "Synthesis of substituted 5-nitronicotinamides via tricomponent cyclocondensation." ResearchGate.[1] Link

  • Weissman, S. A., et al. (2005).[1][6] "Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides." J. Org.[1][6] Chem. 70, 1508-1510.[1][6] Link

  • Senecal, T. D., et al. (2013).[1][7] "A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides." Angew.[1][8][7] Chem. Int. Ed. 52, 10035.[1][7] Link

  • ChemicalBook. (2025).[1] "Synthesis of 3,5-Dibromopyridine." Link

  • BenchChem. (2025).[1] "Preparation of 3-acetylpyridine derivatives." Link

Sources

Foundational

In Silico Modeling of 5-Acetylnicotinonitrile Interactions with VEGFR-2: A Technical Guide for Drug Discovery Professionals

Abstract This technical guide provides a comprehensive, in-depth protocol for the in silico modeling of 5-Acetylnicotinonitrile, a small molecule with therapeutic potential, and its interaction with a key biological targ...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, in-depth protocol for the in silico modeling of 5-Acetylnicotinonitrile, a small molecule with therapeutic potential, and its interaction with a key biological target, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document is intended for researchers, scientists, and drug development professionals, offering a detailed walkthrough of molecular docking and molecular dynamics simulations. By elucidating the causality behind experimental choices and adhering to rigorous scientific principles, this guide serves as a practical handbook for predicting and analyzing the binding affinity and stability of small molecule-protein complexes, a critical step in modern drug discovery.

Introduction: The Convergence of Small Molecules and Computational Insight

The journey of a drug from a conceptual molecule to a clinical candidate is arduous and fraught with challenges. Central to this endeavor is the identification and characterization of interactions between small molecules and their biological targets.[1] 5-Acetylnicotinonitrile (CAS: 135450-74-7), a nicotinonitrile derivative, represents a class of compounds that have demonstrated significant potential as enzyme inhibitors, particularly in the realm of oncology.[2] The nicotinonitrile scaffold is a recognized pharmacophore in medicinal chemistry, with several derivatives already established as marketed drugs.[3]

VEGFR-2, a receptor tyrosine kinase, is a pivotal mediator of angiogenesis, the formation of new blood vessels, a process integral to tumor growth and metastasis.[4][5] Consequently, the inhibition of VEGFR-2 is a validated and compelling strategy in cancer therapy.[1][6] The convergence of a promising small molecule like 5-Acetylnicotinonitrile and a high-value target such as VEGFR-2 presents a fertile ground for in silico investigation.

Computational modeling, encompassing techniques like molecular docking and molecular dynamics, offers a powerful lens to dissect these molecular interactions at an atomic level.[7] These methods not only predict the binding mode and affinity of a ligand to its protein target but also provide invaluable insights into the dynamic nature of this interaction over time.[8] This guide will navigate the reader through a structured, scientifically robust workflow for modeling the interaction between 5-Acetylnicotinonitrile and VEGFR-2, employing widely-used and validated software tools.

Foundational Knowledge: The Tools of the Trade

A successful in silico modeling study hinges on a solid understanding of the underlying principles and the judicious selection of computational tools.

Molecular Docking: Predicting the Perfect Fit

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9] In the context of drug discovery, it is primarily used to predict the binding mode of a small molecule ligand to its protein target and to estimate the binding affinity.[7] The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them.[10] A lower, more negative docking score generally indicates a more favorable binding interaction.[10] For this guide, we will utilize AutoDock Vina , a widely-used and robust open-source program for molecular docking.[9][11]

Molecular Dynamics: Unveiling the Dynamic Dance

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time.[8][12] MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes and the assessment of the stability of the protein-ligand complex in a simulated physiological environment.[13][14] Key metrics for analyzing MD simulations include the Root Mean Square Deviation (RMSD), which measures the stability of the complex, and the Root Mean Square Fluctuation (RMSF), which highlights the flexibility of different regions of the protein.[14][15] This guide will employ GROMACS , a versatile and high-performance package for MD simulations.[16][17]

The In Silico Workflow: A Step-by-Step Protocol

This section details the comprehensive workflow for modeling the interaction of 5-Acetylnicotinonitrile with VEGFR-2.

Diagram: In Silico Modeling Workflow

workflow cluster_prep Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics Ligand_Prep Ligand Preparation (5-Acetylnicotinonitrile) Docking AutoDock Vina Ligand_Prep->Docking Protein_Prep Protein Preparation (VEGFR-2) Protein_Prep->Docking Analysis_Docking Docking Result Analysis Docking->Analysis_Docking MD_Sim GROMACS Simulation Analysis_Docking->MD_Sim Select Best Pose Analysis_MD MD Simulation Analysis MD_Sim->Analysis_MD

Caption: A flowchart illustrating the key stages of the in silico modeling process.

Part 1: Preparation of Molecular Structures

The accuracy of any in silico model is fundamentally dependent on the quality of the input structures.

  • Obtain Ligand Structure: The 2D structure of 5-Acetylnicotinonitrile can be obtained from chemical databases such as PubChem or commercial vendor websites. For this guide, we will use the SMILES string: CC(=O)c1cc(ccn1)C#N.

  • Generate 3D Coordinates: Convert the 2D representation into a 3D structure. This can be accomplished using software like Avogadro or online tools. Save the structure in a standard format like SDF or MOL2.[18]

  • Energy Minimization: To obtain a low-energy and stable conformation, perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

  • Prepare for Docking: Convert the optimized ligand structure into the PDBQT format required by AutoDock Vina. This step involves assigning partial charges and defining rotatable bonds. This can be done using AutoDock Tools (ADT).[19][20]

  • Select a PDB Structure: Choose a high-resolution crystal structure of the target protein from the Protein Data Bank (PDB). For this guide, we will use the PDB ID: 2XIR , which is the crystal structure of the VEGFR-2 kinase domain in complex with an inhibitor.[21]

  • Clean the PDB File: The raw PDB file often contains non-essential molecules such as water, co-factors, and other ligands. These should be removed to isolate the protein chain of interest.[2][3]

  • Add Hydrogens and Assign Charges: Add hydrogen atoms to the protein, as they are typically not resolved in crystal structures. Assign partial charges to each atom using a force field like Gasteiger.[22]

  • Prepare for Docking: Convert the cleaned and prepared protein structure into the PDBQT format using AutoDock Tools.[22]

Part 2: Molecular Docking with AutoDock Vina

This section outlines the procedure for performing the docking simulation.

The docking process needs to be focused on the region of the protein where the ligand is expected to bind. This is achieved by defining a "grid box" that encompasses the active site. For VEGFR-2 (PDB: 2XIR), the binding site can be identified based on the location of the co-crystallized ligand in the original PDB file.[23] The center and dimensions of the grid box should be set to cover this active site region.[9][22]

With the prepared ligand and protein in PDBQT format and the grid box defined, the docking simulation can be initiated using the AutoDock Vina command-line interface.[11][24] Vina will explore various conformations of the ligand within the grid box and rank them based on its scoring function.

  • Prepare a configuration file (conf.txt):

  • Execute AutoDock Vina from the command line:

Part 3: Analysis of Docking Results

Interpreting the output of a docking simulation is a critical step in extracting meaningful insights.

The primary output of AutoDock Vina is a set of predicted binding poses for the ligand, each with a corresponding binding affinity score in kcal/mol.[25] The pose with the lowest binding energy is generally considered the most likely binding mode.[10] It is crucial to visually inspect the top-ranked poses using molecular visualization software like PyMOL or UCSF Chimera to assess their plausibility.[26]

Analyze the interactions between the ligand and the protein in the best-ranked pose. Look for key interactions such as:

  • Hydrogen bonds: These are strong, directional interactions that are critical for binding.

  • Hydrophobic interactions: Non-polar regions of the ligand interacting with hydrophobic pockets of the protein.

  • Pi-stacking and cation-pi interactions: Interactions involving aromatic rings.

These interactions can be visualized and analyzed using tools like LigPlot+ or the analysis features within PyMOL and Chimera.[25]

Data Presentation: Docking Results Summary
PoseBinding Affinity (kcal/mol)Key Interacting Residues (VEGFR-2)Interaction Type
1-8.5Cys919, Glu885, Asp1046H-bond, Hydrophobic
2-8.2Leu840, Val848, Ala866Hydrophobic
3-7.9Phe1047, Cys1045Pi-stacking, H-bond

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Part 4: Molecular Dynamics Simulation with GROMACS

To assess the stability of the docked complex, we proceed with an MD simulation.[27]

  • Create the Complex: Combine the coordinates of the best-ranked docked pose of 5-Acetylnicotinonitrile and the VEGFR-2 protein into a single PDB file.[28]

  • Generate Ligand Topology: Since standard force fields do not contain parameters for novel ligands, a topology file for 5-Acetylnicotinonitrile must be generated. This can be done using servers like the CHARMM General Force Field (CGenFF) or the Automated Topology Builder (ATB).[17]

  • Solvation and Ionization: Place the protein-ligand complex in a periodic box of water molecules to simulate an aqueous environment. Add ions to neutralize the system and mimic physiological salt concentrations.[27]

The MD simulation is typically run in several stages:

  • Energy Minimization: To remove any steric clashes in the initial system.

  • NVT Equilibration (Constant Number of Particles, Volume, and Temperature): To stabilize the temperature of the system.

  • NPT Equilibration (Constant Number of Particles, Pressure, and Temperature): To stabilize the pressure and density of the system.

  • Production MD: The main simulation run where data for analysis is collected.[27]

md_workflow Start Protein-Ligand Complex Solvation Solvation & Ionization Start->Solvation Minimization Energy Minimization Solvation->Minimization NVT NVT Equilibration Minimization->NVT NPT NPT Equilibration NVT->NPT Production Production MD NPT->Production Analysis Trajectory Analysis Production->Analysis

Caption: The sequential steps involved in setting up and running a molecular dynamics simulation.

Part 5: Analysis of MD Simulation Results

The trajectory file generated from the production MD run contains a wealth of information about the dynamic behavior of the system.[8][29]

Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the course of the simulation. A stable RMSD plot that plateaus indicates that the system has reached equilibrium and the complex is stable.[15]

The Root Mean Square Fluctuation (RMSF) of each residue in the protein can identify regions of high flexibility. This can be particularly insightful for understanding how the protein adapts to ligand binding.

Analyze the persistence of key interactions (e.g., hydrogen bonds) identified during the docking analysis over the simulation time. This provides a more realistic assessment of the important binding interactions.[14]

Conclusion and Future Directions

This technical guide has provided a detailed, step-by-step framework for the in silico modeling of 5-Acetylnicotinonitrile's interaction with the VEGFR-2 tyrosine kinase. By following these protocols, researchers can gain significant insights into the potential of this small molecule as a VEGFR-2 inhibitor. The combination of molecular docking and molecular dynamics simulations provides a powerful, multi-faceted approach to understanding ligand-protein interactions, from initial binding prediction to the assessment of complex stability.

The findings from such in silico studies serve as a crucial foundation for subsequent experimental validation, including enzymatic assays and cell-based studies. Furthermore, the detailed interaction analysis can guide the rational design of more potent and selective analogs of 5-Acetylnicotinonitrile, accelerating the drug discovery and development pipeline. As computational resources continue to grow in power and accessibility, the integration of these in silico techniques will undoubtedly become an even more indispensable component of modern pharmaceutical research.

References

  • Session 4: Introduction to in silico docking. (n.d.). Retrieved January 15, 2024, from [Link]

  • Molecular Docking Tutorial. (n.d.). Retrieved January 15, 2024, from [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025, August 6). YouTube. Retrieved January 15, 2024, from [Link]

  • Protein-ligand docking - Galaxy Training! (2019, October 19). Retrieved January 15, 2024, from [Link]

  • e-Drug3D - Cheminformatic Tools and Databases for Pharmacology. (n.d.). Retrieved January 15, 2024, from [Link]

  • 3V2A: VEGFR-2/VEGF-A COMPLEX STRUCTURE - RCSB PDB. (2012, January 18). Retrieved January 15, 2024, from [Link]

  • Protein-Ligand Complex - MD Tutorials. (n.d.). Retrieved January 15, 2024, from [Link]

  • AutoDock Tutorial- Part 4. Preparing Ligand for Docking. (2021, May 11). YouTube. Retrieved January 15, 2024, from [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube. Retrieved January 15, 2024, from [Link]

  • Elucidating Antiangiogenic Potential of Rauwolfia serpentina: VEGFR-2 Targeting-Based Molecular Docking Study. (2022, February 14). PMC. Retrieved January 15, 2024, from [Link]

  • How to interprete and analyze molecular docking results? (2024, September 19). ResearchGate. Retrieved January 15, 2024, from [Link]

  • Docking interactions (3D & 2D) of 5f with the receptor protein, VEGFR-2... - ResearchGate. (n.d.). Retrieved January 15, 2024, from [Link]

  • 3VHK: Crystal structure of the VEGFR2 kinase domain in complex with a back pocket binder. (2012, September 5). RCSB PDB. Retrieved January 15, 2024, from [Link]

  • How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. (2020, October 23). YouTube. Retrieved January 15, 2024, from [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation. (n.d.). Retrieved January 15, 2024, from [Link]

  • Computational chemistry / Analysis of molecular dynamics simulations / Hands-on - Galaxy Training! (2019, June 3). Retrieved January 15, 2024, from [Link]

  • Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. (2025, August 6). YouTube. Retrieved January 15, 2024, from [Link]

  • How to interpret and understand results of molecular dynamics simulation? (2025, February 7). YouTube. Retrieved January 15, 2024, from [Link]

  • 5VDH: Crystal Structure of Human Glycine Receptor alpha-3 Bound to AM-3607, Glycine, and Ivermectin - RCSB PDB. (2017, May 24). Retrieved January 15, 2024, from [Link]

  • In Silico Discovery of Potential VEGFR-2 Inhibitors from Natural Derivatives for Anti-Angiogenesis Therapy. (n.d.). MDPI. Retrieved January 15, 2024, from [Link]

  • How to Perform Molecular Docking with AutoDock Vina. (2024, March 6). YouTube. Retrieved January 15, 2024, from [Link]

  • GROMACS: MD Simulation of a Protein-Ligand Complex - Angelo Raymond Rossi. (n.d.). Retrieved January 15, 2024, from [Link]

  • 2XIR: Crystal structure of the VEGFR2 kinase domain in complex with PF- 00337210... - RCSB PDB. (2011, April 13). Retrieved January 15, 2024, from [Link]

  • Ligand-Based Pharmacophore Modeling, Molecular Docking, and Molecular Dynamic Studies of Dual Tyrosine Kinase Inhibitor of EGFR and VEGFR2. (2020, October 21). PMC. Retrieved January 15, 2024, from [Link]

  • GROMACS Tutorials. (n.d.). Retrieved January 15, 2024, from [Link]

  • T020 · Analyzing molecular dynamics simulations — TeachOpenCADD 0 documentation. (n.d.). Retrieved January 15, 2024, from [Link]

  • Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.,. (2020, July 18). YouTube. Retrieved January 15, 2024, from [Link]

  • Ligand docking and binding site analysis with PyMOL and Autodock/Vina. (2010, April 17). PMC. Retrieved January 15, 2024, from [Link]

  • The molecular structure of VEGF/VEGFR-2. (A) Diagram of the VEGFR-2... - ResearchGate. (n.d.). Retrieved January 15, 2024, from [Link]

  • Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. (2012, October 26). Retrieved January 15, 2024, from [Link]

  • Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. (2022, November 15). Semantic Scholar. Retrieved January 15, 2024, from [Link]

  • A statistical approach to the interpretation of molecular dynamics simulations of calmodulin equilibrium dynamics. (n.d.). PMC. Retrieved January 15, 2024, from [Link]

  • GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks. (n.d.). Retrieved January 15, 2024, from [Link]

  • VEGF receptor tyrosine kinase inhibitor II | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Retrieved January 15, 2024, from [Link]

Sources

Exploratory

5-Acetylnicotinonitrile: Pharmacophore Analysis & Mechanism of Action Hypotheses

This technical guide provides a rigorous analysis of the mechanistic potential of 5-Acetylnicotinonitrile (3-acetyl-5-cyanopyridine). While primarily recognized as a high-value synthetic intermediate, this scaffold posse...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous analysis of the mechanistic potential of 5-Acetylnicotinonitrile (3-acetyl-5-cyanopyridine). While primarily recognized as a high-value synthetic intermediate, this scaffold possesses distinct pharmacophoric features that drive bioactivity in kinase inhibition, metabolic modulation, and receptor signaling.[1]

Executive Summary

5-Acetylnicotinonitrile (CAS: 10156-12-4) is a pyridine-based scaffold characterized by two electron-withdrawing substituents: a nitrile group at position 3 and an acetyl group at position 5. In drug discovery, this core serves as a bioisostere for the adenine ring of ATP, making it a privileged structure for designing kinase inhibitors (specifically Pim-1 and EGFR ).[1] Furthermore, its structural homology to nicotinamide (Vitamin B3) suggests potential utility in modulating the NAD+ salvage pathway.[1] This guide explores three distinct mechanistic hypotheses for derivatives of this core, supported by structure-activity relationship (SAR) data and experimental validation protocols.

Part 1: Chemical Identity & Structural Biology[1]

The Pharmacophore Core

The biological utility of 5-acetylnicotinonitrile stems from its electronic deficiency and specific hydrogen-bonding vectors.

FeatureChemical PropertyBiological Function
Pyridine Nitrogen (N1) Weak Base / H-Bond AcceptorMimics N1 of adenine; critical for "hinge binding" in kinase active sites.
C3-Nitrile (-CN) Linear, electron-withdrawingH-bond acceptor; reversible covalent warhead (cysteine targeting); metabolic stability enhancer.
C5-Acetyl (-COCH3) Carbonyl dipoleHandle for heterocyclization (e.g., to pyridopyrimidines); H-bond acceptor with Ser/Thr residues.
Structural Homology

The molecule acts as a "fragment" that can be elaborated into potent inhibitors.[1] Its planar geometry allows it to intercalate into the ATP-binding pocket of kinases, while the acetyl group provides a vector for extending into the hydrophobic back-pocket (Gatekeeper region).

Part 2: Primary Mechanism of Action (MoA) Hypotheses[1]

Hypothesis A: ATP-Competitive Kinase Inhibition (Pim-1/EGFR)

The Premise: The most validated mechanism for nicotinonitrile derivatives is competitive inhibition of Serine/Threonine and Tyrosine kinases. The 3-cyano-pyridine core mimics the purine scaffold of ATP, occupying the hinge region of the kinase domain.

  • Mechanism: The pyridine nitrogen accepts a hydrogen bond from the backbone amide of the "hinge" residue (e.g., Glu121 in Pim-1).[1] The C3-nitrile group often forms orthogonal interactions or enhances the acidity of adjacent protons to strengthen binding.

  • Target Specificity: Research indicates high affinity for Pim-1 Kinase (Proviral Insertion in Murine lymphoma), a target overexpressed in leukemia and prostate cancer.[1] The acetyl group at C5 is frequently derivatized to form fused bicyclic systems (e.g., pyrazolopyridines) that lock the inhibitor in the active site.[1]

Visualization: Pim-1 Signaling & Inhibition Pathway

The following diagram illustrates how 5-acetylnicotinonitrile derivatives (acting as Pim-1 inhibitors) arrest the cell cycle and induce apoptosis.[2]

Pim1_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus / Outcome GrowthFactors Growth Factors (IL-6, GM-CSF) JAK JAK / STAT GrowthFactors->JAK Activation Pim1 Pim-1 Kinase (Target) JAK->Pim1 Upregulation Cdc25A Cdc25A (Phosphatase) Pim1->Cdc25A Phosphorylation (Activation) Bad Bad (Pro-Apoptotic) Pim1->Bad Phosphorylation (Inactivation) p21 p21 Cip1/Waf1 Pim1->p21 Phosphorylation (Degradation) Inhibitor 5-Acetylnicotinonitrile Derivative Inhibitor->Pim1 Competitive Inhibition (ATP Pocket) Inhibitor->Cdc25A Blocks Activation Inhibitor->Bad Restores Apoptosis G2M G2/M Phase Transition Cdc25A->G2M Promotes Apoptosis Apoptosis (Cell Death) Bad->Apoptosis Induces

Caption: Pim-1 kinase inhibition by nicotinonitrile derivatives blocks Cdc25A activation, arresting the cell cycle at G2/M and restoring Bad-mediated apoptosis.

Hypothesis B: Metabolic Antagonism (NAD+ Salvage Pathway)

The Premise: Due to its structural similarity to Nicotinamide (NAM), 5-acetylnicotinonitrile may act as a "false substrate" for enzymes in the NAD+ salvage pathway, particularly NAMPT (Nicotinamide phosphoribosyltransferase).[1]

  • Mechanism: The enzyme NAMPT converts Nicotinamide to NMN (Nicotinamide Mononucleotide).[1] A 3-cyano analogue could competitively bind NAMPT, or be ribosylated to form a toxic nucleotide analog that inhibits downstream dehydrogenases (similar to the mechanism of 6-aminonicotinamide).

  • Therapeutic Implication: Depletion of cellular NAD+ pools leads to metabolic collapse, particularly in cancer cells with high glycolytic rates (Warburg effect).[1]

Hypothesis C: Reversible Covalent Targeting (Cysteine Proteases)

The Premise: Nitriles are known electrophiles that can react with catalytic cysteine residues (e.g., in Cathepsin K or S) to form a thioimidate adduct.[1]

  • Mechanism: The nucleophilic sulfhydryl group of a cysteine attacks the carbon of the nitrile group.[1] The electron-withdrawing acetyl group at C5 increases the electrophilicity of the nitrile carbon, potentially enhancing this reactivity.[1]

  • Kinetics: Unlike acrylamides (irreversible), nitrile adducts are often reversible, allowing for sustained target engagement with reduced risk of permanent off-target haptenization.[1]

Part 3: Experimental Validation Protocols

To validate these hypotheses, the following self-validating experimental workflows are recommended.

Protocol 1: Kinase Selectivity Profiling (Testing Hypothesis A)

Objective: Determine the IC50 of the compound against a panel of kinases (Pim-1, EGFR, CDK2).[1]

  • Assay Format: FRET-based LanthaScreen or radiolabeled 33P-ATP assay.

  • Reagents: Recombinant Pim-1 kinase, Fluorescein-labeled substrate (e.g., Bad peptide), ATP (at Km).[1]

  • Procedure:

    • Incubate Kinase + Substrate + Test Compound (10-point dose response) for 1 hour.

    • Add ATP to initiate reaction.[1]

    • Stop reaction and detect phosphorylation.[1]

  • Validation: Use Staurosporine as a positive control.[1] A shift in IC50 with increasing ATP concentration confirms competitive inhibition.[1]

Protocol 2: Activity-Based Protein Profiling (ABPP) (Testing Hypothesis C)

Objective: Identify if the nitrile forms covalent bonds with proteomes.

  • Probe Synthesis: Derivatize the acetyl group of 5-acetylnicotinonitrile with a "click" handle (alkyne).

  • Incubation: Treat cell lysates (e.g., HeLa) with the alkyne-probe.[1]

  • Click Chemistry: React lysate with Azide-Biotin or Azide-Rhodamine.

  • Analysis: SDS-PAGE (fluorescence) or Streptavidin pull-down followed by LC-MS/MS.

  • Validation: Pre-treatment with the parent (non-clickable) compound should compete away the signal, proving specific binding.[1]

Protocol 3: Synthesis of Bioactive Heterocycles

The 5-acetylnicotinonitrile core is most potent when cyclized. Below is a standard workflow to convert it into a Pyridopyrimidine (a common kinase inhibitor scaffold).

Synthesis_Workflow Start 5-Acetylnicotinonitrile (Core) Step1 Reagent: DMA-DMF (Dimethylformamide dimethyl acetal) Start->Step1 Inter Enaminone Intermediate Step1->Inter Step2 Reagent: Guanidine or Hydrazine Inter->Step2 Product Pyrido[2,3-d]pyrimidine (Kinase Inhibitor) Step2->Product

Caption: Cyclocondensation of 5-acetylnicotinonitrile into bioactive pyrido[2,3-d]pyrimidine scaffolds.

References

  • Pim-1 Kinase Inhibition by Nicotinonitriles

    • Title: Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition.[1]

    • Source: PubMed / NIH (2022).[1]

    • URL:[Link]

  • EGFR/VEGFR Tyrosine Kinase Inhibition

    • Title: Nicotinonitrile hybrids as VEGFR-2 tyrosine kinase inhibitors.[3]

    • Source: Journal of Advanced Biomedical & Pharmaceutical Sciences (2023).[1][3]

    • URL:[Link]

  • Adenosine Receptor Agonism

    • Title: The aminopyridine-3,5-dicarbonitrile core for the design of new non-nucleoside-like agonists of the human adenosine A2B receptor.[4]

    • Source: European Journal of Medicinal Chemistry (2018).[1]

    • URL:[Link][1]

  • Chemical Properties & Safety

    • Title: 3-Pyridinecarbonitrile Product Inform
    • Source: Sigma-Aldrich.

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Profiling of 5-Acetylnicotinonitrile

Scaffold Characterization, Solubilization, and Biological Screening Protocols Abstract This application note provides a comprehensive technical guide for the in vitro biological evaluation of 5-Acetylnicotinonitrile (CAS...

Author: BenchChem Technical Support Team. Date: February 2026

Scaffold Characterization, Solubilization, and Biological Screening Protocols

Abstract

This application note provides a comprehensive technical guide for the in vitro biological evaluation of 5-Acetylnicotinonitrile (CAS: 10177-13-6).[1] While often utilized as a synthetic intermediate for bioactive chalcones and pyrazoles, this pyridine scaffold requires precise handling to ensure assay reproducibility. This document details protocols for compound solubilization, antimicrobial susceptibility testing (MIC), and cytotoxicity profiling (MTT), grounded in the specific physicochemical properties of the nicotinonitrile moiety.

Introduction & Chemical Context

5-Acetylnicotinonitrile is a functionalized pyridine derivative characterized by an electron-withdrawing nitrile group at position 3 and a reactive acetyl group at position 5.[1] In drug discovery, it serves as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors.

  • Primary Utility: Precursor for Claisen-Schmidt condensation to yield chalcones (1,3-diaryl-2-propen-1-ones), which exhibit potent antimicrobial and anticancer activities.[1][2]

  • Direct Activity: The parent compound possesses moderate intrinsic biological activity, often used as a baseline to quantify the potency gained through derivatization.

  • Key Targets: Glucosamine-6-phosphate synthase (microbial cell wall synthesis) and specific kinases (e.g., PIM-1, EGFR) in oncology models.[1]

Workflow Overview

The following diagram illustrates the logical flow from compound preparation to biological validation.

Workflow cluster_Assays Biological Assays Compound 5-Acetylnicotinonitrile (Powder) QC QC Check (NMR/HPLC >98%) Compound->QC Stock Stock Solution (DMSO, 10-50 mM) QC->Stock Solubilization MTT Cytotoxicity (MTT) Target: HepG2 / MCF-7 Stock->MTT Serial Dilution (Media) MIC Antimicrobial (MIC) Target: S. aureus / E. coli Stock->MIC Serial Dilution (Broth)

Figure 1: Operational workflow for the biological evaluation of 5-acetylnicotinonitrile.

Compound Preparation & Quality Control

Critical Causality: Pyridine derivatives often exhibit poor aqueous solubility.[1] Improper solubilization leads to micro-precipitation in assay wells, causing false positives in optical density (OD) readings (light scattering mimics bacterial growth or masks cell death).

Protocol A: Stock Solution Preparation
  • Solvent Selection: Use Dimethyl Sulfoxide (DMSO) , ACS Reagent Grade (≥99.9%).

    • Why: The acetyl and nitrile groups render the molecule polar but lipophilic; water alone is insufficient. DMSO ensures complete solvation.[1]

  • Concentration: Prepare a 50 mM master stock.

    • Calculation: MW of 5-Acetylnicotinonitrile = 146.15 g/mol .[1]

    • Weighing: Dissolve 7.3 mg in 1.0 mL DMSO.

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Stable for 3 months. Avoid repeated freeze-thaw cycles.[1]

Self-Validation Step: Before use, dilute 10 µL of stock into 990 µL of PBS (1:100). Vortex. Inspect against a dark background. If turbidity is visible, sonicate the stock or reduce concentration to 10 mM.

Cytotoxicity Profiling (MTT Assay)

This assay determines the IC50 (half-maximal inhibitory concentration) against cancer cell lines.[1][3] Nicotinonitrile derivatives are frequently tested against HepG2 (liver carcinoma) and MCF-7 (breast adenocarcinoma).[1]

Mechanistic Principle

The assay relies on the reduction of MTT (yellow tetrazolium salt) to formazan (purple crystals) by metabolically active cells (mitochondrial succinate dehydrogenase).

  • Causality: 5-Acetylnicotinonitrile derivatives often induce apoptosis via kinase inhibition; a reduction in formazan signal correlates directly with cell death.[1]

Detailed Protocol

Materials:

  • Cell Lines: HepG2 (ATCC HB-8065) or MCF-7 (ATCC HTB-22).[1]

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS.[1]

  • Control Drug: Doxorubicin (Positive Control).

Steps:

  • Seeding: Plate cells in 96-well flat-bottom plates at

    
     cells/well in 100 µL complete media (DMEM + 10% FBS).
    
  • Incubation: Allow attachment for 24 hours at 37°C, 5% CO₂.

  • Treatment:

    • Prepare serial dilutions of 5-Acetylnicotinonitrile in media.[1][4]

    • Critical: Ensure final DMSO concentration is < 0.5% (v/v) to prevent solvent cytotoxicity.

    • Concentration Range: 0.1 µM to 100 µM.[1]

    • Add 100 µL of treatment per well (Triplicate).

  • Exposure: Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT stock to each well. Incubate for 4 hours (crystals form).

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve formazan crystals.[1] Shake for 15 mins.

  • Measurement: Read Absorbance at 570 nm (Reference: 630 nm).

Data Analysis

Calculate % Cell Viability:


[1][5]

Table 1: Expected Reference Values (HepG2)

Compound IC50 (µM) Interpretation
5-Acetylnicotinonitrile > 100 Weak/Inactive (Scaffold only)
Chalcone Derivative 5 - 25 Active (Target range)

| Doxorubicin | < 5 | Potent (Positive Control) |[1]

Antimicrobial Susceptibility (MIC Assay)

Nicotinonitrile derivatives are potent inhibitors of bacterial growth. The parent compound is screened to ensure it is not the sole source of toxicity compared to its complex derivatives.

Protocol: Broth Microdilution

Standard: CLSI M07-A10 guidelines. Organisms: Staphylococcus aureus (Gram+) and Escherichia coli (Gram-).[1][2][6]

Steps:

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).[1]
    
  • Plate Setup: Use 96-well round-bottom plates.

  • Serial Dilution:

    • Add 100 µL MHB to columns 2-12.[1]

    • Add 200 µL of 5-Acetylnicotinonitrile (at 2x highest concentration, e.g., 512 µg/mL) to column 1.

    • Transfer 100 µL from col 1 to col 2, mix, and repeat across plate. Discard 100 µL from col 10.

    • Columns 11 & 12: Growth Control (Bacteria + DMSO) and Sterility Control (Media only).

  • Inoculation: Add 100 µL of diluted bacterial suspension to wells 1-11.

  • Incubation: 18-24 hours at 37°C.

  • Readout: Visual inspection for turbidity.[1] The MIC is the lowest concentration with no visible growth.

Mechanism of Action Visualization

The following diagram details the hypothesized pathway for derivatives synthesized from this scaffold.

MOA Scaffold 5-Acetylnicotinonitrile Reaction Claisen-Schmidt Condensation Scaffold->Reaction + Ar-CHO Product Nicotinonitrile-Chalcone Hybrid Reaction->Product Target Inhibition of GlcN-6-P Synthase Product->Target Binding Outcome Bacterial Cell Wall Collapse Target->Outcome

Figure 2: Pathway from scaffold synthesis to antimicrobial mechanism of action.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 205634, 5-Acetylnicotinonitrile. Retrieved from [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. Retrieved from [Link]

  • Al-Wahaibi, L.H., et al. (2020). Synthesis and biological evaluation of some new pyridine derivatives as potential antimicrobial and anticancer agents. Molecules, 25(6). (Contextual reference for pyridine derivative assays). Retrieved from [Link]

Sources

Application

Application Note: Bio-Evaluation of 5-Acetylnicotinonitrile Scaffolds

From Fragment Safety to P2X3 Functional Validation Abstract 5-Acetylnicotinonitrile is a critical pyridine-based pharmacophore, most notably serving as the structural core for Gefapixant (MK-7264) and related P2X3 recept...

Author: BenchChem Technical Support Team. Date: February 2026

From Fragment Safety to P2X3 Functional Validation

Abstract

5-Acetylnicotinonitrile is a critical pyridine-based pharmacophore, most notably serving as the structural core for Gefapixant (MK-7264) and related P2X3 receptor antagonists used in treating refractory chronic cough. While often viewed solely as a synthetic intermediate, rigorous drug discovery workflows require the evaluation of this scaffold's intrinsic biological properties—specifically its cellular toxicity and membrane permeability—before synthetic elaboration. Furthermore, the functional validation of this chemical class requires robust Calcium Flux assays targeting the P2X3 receptor. This guide outlines the essential cell-based workflows for characterizing 5-Acetylnicotinonitrile and screening its derivatives for therapeutic potency.

Introduction & Chemical Context

5-Acetylnicotinonitrile acts as a "privileged scaffold" in medicinal chemistry. Its pyridine ring provides essential hydrogen bond acceptors, while the nitrile and acetyl groups offer vectors for further functionalization.

  • Primary Therapeutic Target: P2X3 and P2X2/3 Receptors (Purinergic signaling).

  • Mechanism of Action (MoA): Derivatives of this scaffold act as allosteric modulators or orthosteric antagonists, blocking ATP-gated ion channels on sensory nerve fibers (C-fibers) to reduce hypersensitization (e.g., the cough reflex).

  • Why Assay the Precursor? In Fragment-Based Drug Discovery (FBDD), the "rule of three" suggests that fragments (MW < 300) must be screened for weak binding affinity and, crucially, for lack of non-specific cytotoxicity. If the starting scaffold is cytotoxic, it may generate false positives or lead to toxic late-stage leads.

Experimental Workflow Overview

The characterization logic follows a linear path: Solubility → Intrinsic Toxicity (Safety) → Functional Potency (Efficacy).

Workflow Compound 5-Acetylnicotinonitrile (Solid Powder) QC QC: Solubility Check (DMSO Tolerance) Compound->QC Tox Assay 1: Intrinsic Toxicity (HEK293 / HepG2) QC->Tox Pass Synth Synthetic Elaboration (Derivatization) Tox->Synth Non-Toxic (IC50 > 100µM) Func Assay 2: Functional Potency (P2X3 Calcium Flux) Synth->Func Test Derivatives Lead Lead Candidate (e.g., Gefapixant analog) Func->Lead Hit ID

Figure 1: Strategic workflow for evaluating 5-Acetylnicotinonitrile scaffolds. The precursor is first cleared for background toxicity before being synthesized into active P2X3 antagonists.

Protocol A: Intrinsic Cytotoxicity Profiling

Objective: To determine if the 5-Acetylnicotinonitrile scaffold induces non-specific cell death, which would confound downstream functional assays.

Rationale

Pyridine nitriles can occasionally exhibit off-target mitochondrial toxicity. We utilize an ATP-based luminescent assay (e.g., CellTiter-Glo®) because it is more sensitive than MTT/MTS and detects metabolic collapse early.

Materials[1][2]
  • Cell Line: HEK293 (Kidney epithelial) or HepG2 (Liver - for metabolic activation check).

  • Compound: 5-Acetylnicotinonitrile (Purity >98%).

  • Vehicle: DMSO (Final concentration < 0.5%).

  • Reagent: CellTiter-Glo® Luminescent Cell Viability Assay.

  • Control: Staurosporine (1 µM) as a positive kill control.

Step-by-Step Methodology
  • Preparation: Dissolve 5-Acetylnicotinonitrile in 100% DMSO to create a 100 mM stock. Sonicate if necessary.

  • Seeding: Plate HEK293 cells at 5,000 cells/well in 96-well white-walled plates. Incubate for 24 hours at 37°C/5% CO₂.

  • Dosing: Prepare a serial dilution (1:3) of the compound in culture medium.[1]

    • Top Concentration: 100 µM (High limit for fragments).

    • Range: 100 µM down to 0.1 µM.

  • Treatment: Remove spent media and add 100 µL of compound-containing media. Incubate for 48 hours .

  • Readout:

    • Equilibrate plate to room temperature (30 min).

    • Add 100 µL CellTiter-Glo reagent.

    • Shake on orbital shaker (2 min) to lyse cells.

    • Incubate 10 min (dark).

    • Read Luminescence (RLU) on a multimode plate reader (e.g., EnVision).

Acceptance Criteria: The scaffold is considered "safe" for derivatization if the IC₅₀ > 50 µM. Significant toxicity below 10 µM indicates a liability in the core structure.

Protocol B: P2X3 Functional Antagonist Assay (Calcium Flux)

Objective: To measure the inhibitory activity of 5-Acetylnicotinonitrile derivatives (e.g., Gefapixant analogs) against the P2X3 receptor.

Rationale

The P2X3 receptor is a ligand-gated ion channel.[2] Upon binding ATP, it opens, allowing Ca²⁺ influx. Antagonists derived from 5-Acetylnicotinonitrile block this opening. We use a FLIPR (Fluorometric Imaging Plate Reader) assay with a calcium-sensitive dye.

Mechanistic Diagram (P2X3 Signaling)

P2X3_Pathway Agonist Agonist (α,β-meATP) Receptor P2X3 Receptor (Cell Membrane) Agonist->Receptor Activates Antagonist Test Compound (5-Acetylnicotinonitrile Derivative) Antagonist->Receptor Blocks (Allosteric/Orthosteric) Channel Ion Channel Opening Receptor->Channel Conformational Change Calcium Ca2+ Influx Channel->Calcium Dye Fluo-4 AM Dye (Fluorescence Increase) Calcium->Dye Binds

Figure 2: Mechanism of the P2X3 Calcium Flux Assay. The test compound competes with the agonist (


-meATP) to prevent calcium influx.
Materials[1][3][4]
  • Cell Line: CHO-K1 or HEK293 stably transfected with human P2X3 (hP2X3).

    • Note: Transient transfection is variable; stable lines are required for robust SAR.

  • Agonist:

    
    -methylene ATP (
    
    
    
    -meATP).[2] This is more stable and selective for P2X3 than generic ATP.
  • Dye: Fluo-4 AM or Calcium 6 Assay Kit (Molecular Devices).

  • Buffer: HBSS + 20 mM HEPES (pH 7.4) + 2 mM CaCl₂. Crucial: Avoid Probenecid if possible, as it can interact with some P2X antagonists, but use it if dye leakage is high.

Step-by-Step Methodology
StepActionCritical Technical Note
1. Seeding Plate hP2X3-CHO cells (30k/well) in 96-well black/clear-bottom poly-D-lysine plates.Incubate 24h. Confluency must be >90% to prevent cell detachment during wash.
2. Dye Loading Remove media. Add 100 µL Dye Loading Buffer (Fluo-4 AM). Incubate 45 min @ 37°C.Do not wash after dye loading if using "No-Wash" kits (Calcium 6).
3. Pre-incubation Add 5-Acetylnicotinonitrile derivative (5x concentration) to cells. Incubate 15-30 min.This allows the antagonist to equilibrate with the receptor before agonist shock.
4. Baseline Place plate in FLIPR/FlexStation. Record baseline fluorescence (RFU) for 10 sec.Ensure signal is stable.
5. Stimulation Inject EC₈₀ concentration of

-meATP (typically 1-3 µM).
The EC₈₀ challenge ensures a high signal window to detect inhibition.
6. Measurement Record fluorescence kinetics for 120 seconds.P2X3 desensitizes quickly; the peak occurs within 5-15 seconds.
Data Analysis[2]
  • Calculate Max - Min RFU for each well.

  • Normalize to the "High Control" (Agonist + Vehicle) and "Low Control" (Buffer only).

  • Plot % Inhibition vs. Log[Compound].

  • Calculate IC₅₀ .

    • Target Potency: Effective Gefapixant-class derivatives should have IC₅₀ < 100 nM.

Troubleshooting & Optimization

Solubility Issues

5-Acetylnicotinonitrile is moderately lipophilic (LogP ~0.5 - 1.0).

  • Issue: Compound precipitation in aqueous buffer.

  • Solution: Ensure final DMSO concentration is consistent (e.g., 0.5%) in all wells. Use an intermediate dilution plate (Compound -> Buffer -> Cells) rather than adding 100% DMSO stock directly to cells.

Receptor Desensitization

P2X3 receptors desensitize rapidly upon agonist exposure.

  • Risk: If the agonist addition is too slow or the cells are stressed, the signal will blunt.

  • Fix: Use a rapid injection speed on the FLIPR. Ensure cells are handled gently; mechanical stress releases endogenous ATP, desensitizing the receptors before the assay starts.

References

  • Gefapixant Mechanism & Clinical Context: Smith, J. A., et al. (2020).[3][2] Gefapixant, a P2X3 receptor antagonist, for the treatment of refractory or unexplained chronic cough: a randomised, double-blind, controlled, parallel-group, phase 2b trial.[2][4] The Lancet Respiratory Medicine.[2]

  • P2X3 Assay Protocols: Ford, A. P. (2012).[2] In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization. Purinergic Signalling.[3][2]

  • Fragment-Based Screening Guidelines: Erlanson, D. A., et al. (2016). Practical strategies for fragment-based drug discovery. Nature Reviews Drug Discovery.

  • General Cytotoxicity Protocols (NCI): Riss, T. L., et al. (2013). Cell Viability Assays.[1][5] Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

Disclaimer: This Application Note is for research purposes only. 5-Acetylnicotinonitrile is a chemical intermediate; safety precautions regarding nitrile compounds must be observed during handling.

Sources

Method

Application Note: Leveraging 5-Acetylnicotinonitrile in Fragment-Based Drug Discovery (FBDD)

Abstract This technical guide outlines the strategic application of 5-Acetylnicotinonitrile (5-AN) as a high-value starting point in Fragment-Based Drug Discovery (FBDD). Characterized by its adherence to the "Rule of Th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines the strategic application of 5-Acetylnicotinonitrile (5-AN) as a high-value starting point in Fragment-Based Drug Discovery (FBDD). Characterized by its adherence to the "Rule of Three" and distinct orthogonal growth vectors, 5-AN serves as an ideal scaffold for targeting kinase hinge regions and metalloenzymes. This note details a self-validating workflow, moving from biophysical validation via Saturation Transfer Difference (STD) NMR to synthetic elaboration using diversity-oriented synthesis.

Introduction: The Scaffold Advantage

In FBDD, the quality of the starting fragment dictates the ceiling of the final lead. 5-Acetylnicotinonitrile (CAS: 10166-36-6) is selected not merely for its small size, but for its vector orthogonality . It possesses three distinct chemical handles that allow for multi-dimensional expansion without disrupting the core binding mode.

Cheminformatics Profile

The molecule aligns perfectly with Astex’s "Rule of Three" for fragments, ensuring that subsequent elaboration does not prematurely violate drug-likeness filters (Lipinski’s Rule of 5).

PropertyValueFBDD TargetStatus
Molecular Weight 146.15 Da< 300 Da✅ Pass
cLogP 0.62< 3.0✅ Pass
H-Bond Donors 0< 3✅ Pass
H-Bond Acceptors 3 (N-py, CN, C=O)< 3✅ Pass
TPSA 50.09 Ų< 60 Ų✅ Pass
Rotatable Bonds 1< 3✅ Pass
Structural Vectors
  • Vector A (Pyridine Nitrogen): Acts as a primary anchor, typically accepting a hydrogen bond from the backbone NH of a kinase hinge region (e.g., Met109 in p38 MAP kinase).

  • Vector B (Nitrile Group): A weak H-bond acceptor or a "warhead" precursor. It can be converted to a reversible covalent thioimidate (targeting Cysteine) or a bioisosteric tetrazole.

  • Vector C (Acetyl Group): The primary "Growth Vector." It projects into the solvent-exposed region or hydrophobic back-pocket, amenable to condensation reactions for rapid library generation.

Phase I: Biophysical Validation (STD-NMR)

Before chemical elaboration, the fragment's binding must be validated. We utilize Saturation Transfer Difference (STD) NMR , which detects transient binding (KD: 10 µM – 10 mM) by transferring magnetization from the protein to the ligand.

Experimental Logic

Small molecules relax slowly, while large proteins relax quickly. By selectively saturating the protein signals (on-resonance), magnetization spreads to the bound fragment via spin diffusion. When the fragment dissociates, it carries this "memory" of saturation into the bulk solvent, resulting in a signal intensity reduction in the difference spectrum.

Protocol: STD-NMR Screening of 5-AN

Materials:

  • Instrument: 600 MHz NMR with cryoprobe (recommended).

  • Target Protein: >95% purity, 20 µM concentration in buffer.

  • Ligand (5-AN): 50 mM stock in d6-DMSO.

  • Control: 1 mM DSS (Internal Standard).[1]

Step-by-Step Procedure:

  • Sample Preparation:

    • Prepare 500 µL of sample in a 5 mm NMR tube.

    • Buffer: 50 mM Phosphate (pH 7.4), 150 mM NaCl, 10% D₂O (for lock).

    • Protein: 20 µM.

    • Ligand: 1.0 mM (Ligand:Protein ratio of 50:1 is critical for high STD amplification).

    • Self-Validation Step: Prepare a "Ligand Only" reference tube to rule out direct irradiation artifacts.

  • Pulse Sequence Setup:

    • Use a standard STD sequence (e.g., stddiffesgp.3 on Bruker systems) with excitation sculpting for water suppression.[2]

    • On-Resonance Irradiation: -0.5 ppm or -1.0 ppm (targets protein methyls; ensure 5-AN has no signals here).

    • Off-Resonance Irradiation: 30 ppm (far from any proton signals).

    • Saturation Time: 2.0 seconds (Gaussian pulse train).

  • Data Acquisition:

    • Acquire 128-256 scans.

    • Interleaved acquisition (On/Off/On/Off) is mandatory to minimize subtraction artifacts due to temperature drift.

  • Analysis:

    • Subtract the On-Resonance spectrum from the Off-Resonance spectrum.

    • Positive Result: Signals corresponding to the acetyl methyl (2.6 ppm) and aromatic protons (8.5-9.2 ppm) appear in the difference spectrum.

    • Epitope Mapping: Calculate the STD Amplification Factor (

      
      ) for each proton.
      
      
      
      
    • Interpretation: Higher

      
       indicates closer proximity to the protein surface.
      

Phase II: Chemical Elaboration (Fragment Growing)

Once binding is confirmed, the acetyl group (Vector C) is exploited to grow the fragment into a "Lead-like" molecule. We employ the Claisen-Schmidt Condensation followed by heterocyclization. This pathway is chosen because it rapidly increases complexity and rigidity—key factors in improving specificity.

Synthetic Logic

The acetyl group is acidic at the


-position. Condensation with aromatic aldehydes creates an 

-unsaturated ketone (chalcone). This intermediate is a "privileged structure" that can be cyclized with hydrazine to form pyrazolines , effectively extending the scaffold to reach adjacent hydrophobic pockets (e.g., the Gatekeeper region in kinases).
Protocol: Parallel Synthesis of Pyrazoline Analogs

Objective: Synthesize a library of 3-(5-cyanopyridin-3-yl)-5-aryl-pyrazolines.

Reagents:

  • 5-Acetylnicotinonitrile (Start).

  • Diverse Aryl Aldehydes (R-CHO).

  • Hydrazine hydrate or Phenylhydrazine.

  • Ethanol, NaOH (10%), Glacial Acetic Acid.

Workflow:

  • Step A: Chalcone Formation (Claisen-Schmidt)

    • Dissolve 5-Acetylnicotinonitrile (1.0 eq) and Aryl Aldehyde (1.0 eq) in Ethanol (5 mL/mmol).

    • Cool to 0°C. Add 10% NaOH dropwise (0.5 eq).

    • Stir at RT for 4-12 hours.

    • Monitoring: TLC (Hexane:EtOAc 7:3). The product usually precipitates.

    • Workup: Filter the solid, wash with cold ethanol/water. Recrystallize from EtOH if necessary.

  • Step B: Cyclization to Pyrazoline

    • Dissolve the Chalcone intermediate (from Step A) in Glacial Acetic Acid (10 mL/mmol).

    • Add Hydrazine Hydrate (2.0 eq) or Phenylhydrazine (1.2 eq).

    • Reflux at 110°C for 6 hours.

    • Mechanistic Note: Acetic acid acts as both solvent and catalyst for the Schiff base formation and subsequent Michael addition/cyclization.

    • Workup: Pour into crushed ice. Neutralize with NaHCO₃. Extract with EtOAc.

  • Step C: Purification

    • Purify via preparative HPLC (C18 column, Water/Acetonitrile gradient).

    • Validation: Verify structure via 1H-NMR and LC-MS.

Visualizing the Workflow

The following diagrams illustrate the integrated FBDD campaign and the interaction logic.

FBDD Campaign Architecture

FBDD_Workflow Start Fragment Selection (5-Acetylnicotinonitrile) QC QC: Solubility & Purity (DMSO/Buffer Stability) Start->QC Screen Biophysical Screen (STD-NMR / SPR) QC->Screen Pass Screen->Start No Binding (Iterate) Hit Validated Hit (KD confirmed) Screen->Hit Specific Binding Design Design Strategy (Vector Analysis) Hit->Design Synth Fragment Growing (Claisen-Schmidt / Cyclization) Design->Synth Target Acetyl Group Lead Lead Candidate (IC50 < 100 nM) Synth->Lead SAR Optimization

Figure 1: Strategic workflow for evolving 5-Acetylnicotinonitrile from a raw fragment to a lead candidate.

Binding Mode & Growth Vectors

Interaction_Map Core Pyridine Core Nitrile 3-CN Group (Vector B) Core->Nitrile Acetyl 5-Acetyl Group (Vector C) Core->Acetyl PyN Pyridine N (Vector A) Core->PyN Cys Cysteine/Serine (Nucleophile) Nitrile->Cys Rev. Covalent / Dipole Pocket Hydrophobic Pocket (Gatekeeper) Acetyl->Pocket Growth Vector (via Pyrazoline) Hinge Protein Hinge (Backbone NH) PyN->Hinge H-Bond Acceptor

Figure 2: Interaction map showing the orthogonality of the three vectors on the scaffold.

Data Analysis: Ligand Efficiency (LE) Tracking

In FBDD, potency (


) is less important than efficiency in the early stages. We track Ligand Efficiency (LE)  to ensure we are adding useful mass, not just "molecular obesity."


Target Metrics:

  • Starting Fragment (5-AN): High LE (>0.35), Low Affinity (mM).

  • Optimized Lead: Maintain LE > 0.30 while increasing Affinity (nM).

Example Progression Table:

Compound StageStructureHACIC50 (µM)LEInterpretation
Fragment 5-Acetylnicotinonitrile1125000.32Valid Start Point
Hit Chalcone Intermediate191500.28Efficiency Drop (Expected)
Lead Pyrazoline Derivative220.80.37Success: Potency gained > Mass added

References

  • Fragment-Based Drug Discovery Principles: Erlanson, D. A., et al. "Fragment-based drug discovery: trends and frontiers." Nature Reviews Drug Discovery 15.9 (2016): 605-619. Link

  • STD-NMR Methodology: Mayer, M., & Meyer, B. "Characterization of ligand binding by saturation transfer difference NMR spectroscopy."[3] Angewandte Chemie International Edition 38.12 (1999): 1784-1788. Link

  • Nicotinonitrile Scaffolds in Kinase Inhibition: Discafani, C. M., et al. "Irreversible inhibition of epidermal growth factor receptor tyrosine kinase with in vivo activity by N-[4-[(3-bromophenyl)amino]-6-quinazolinyl]-2-butynamide (CL-387,785)." Biochemical Pharmacology 57.8 (1999): 917-925. (Demonstrates the utility of the cyano-pyridine/quinoline core). Link

  • Claisen-Schmidt/Pyrazoline Synthesis: Levai, A. "Synthesis of pyrazolines by the reaction of α,β-unsaturated ketones with hydrazines." Journal of Heterocyclic Chemistry 39.1 (2002): 1-13. Link

  • Astex Rule of Three: Congreve, M., et al. "A 'Rule of Three' for fragment-based lead discovery?" Drug Discovery Today 8.19 (2003): 876-877. Link

Sources

Application

Application Note: Protocol for 5-Acetylnicotinonitrile Crystallization

Abstract This application note details a robust protocol for the crystallization and purification of 5-Acetylnicotinonitrile, a critical 3,5-disubstituted pyridine intermediate used in the synthesis of pharmaceutical act...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust protocol for the crystallization and purification of 5-Acetylnicotinonitrile, a critical 3,5-disubstituted pyridine intermediate used in the synthesis of pharmaceutical active ingredients (APIs). Unlike simple recrystallizations, the purification of this compound presents specific challenges due to its polarity and tendency to "oil out" in the presence of synthetic byproducts. This guide provides a self-validating methodology for solvent selection, a defined Critical Process Parameter (CPP) control strategy for nucleation, and a troubleshooting workflow for polymorphism management.

Introduction & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

5-Acetylnicotinonitrile (3-cyano-5-acetylpyridine) possesses a distinct polarity profile driven by two electron-withdrawing groups (cyano and acetyl) on the pyridine ring. This substitution pattern significantly reduces the basicity of the pyridine nitrogen compared to unsubstituted pyridine, altering its solubility and salt-formation potential.

Molecular Properties
  • Chemical Structure: Pyridine ring substituted at positions 3 (-CN) and 5 (-C(=O)CH₃).

  • Molecular Weight: 146.15 g/mol .

  • Polarity: High dipole moment; acts as a hydrogen bond acceptor (HBA) but lacks hydrogen bond donors (HBD).

  • Solubility Implications:

    • High Solubility: Chlorinated solvents (DCM, CHCl₃), polar aprotic solvents (DMSO, DMF), and moderately polar esters (Ethyl Acetate).

    • Low Solubility: Aliphatic hydrocarbons (Heptane, Hexane), Water (at neutral pH).

Impurity Profile (Synthetic Origin)

Understanding the source is crucial for purification. This compound is often synthesized via cyclization (e.g., modified Hantzsch synthesis) or coupling reactions. Common impurities include:

  • Regioisomers: 3-acetyl-5-cyanopyridine (identical, symmetry dependent) or 2,5-substituted isomers.

  • Inorganic Salts: Residual catalysts or drying agents.

  • Polymeric Tars: Common in pyridine synthesis, leading to yellow/brown discoloration.

Pre-Crystallization Assessment (Self-Validating System)

Before executing the bulk protocol, perform this Solubility Screen to validate the solvent system for your specific crude batch. This step ensures the protocol adapts to varying impurity levels.

Table 1: Solubility Screening Matrix
Solvent SystemClassificationObservation Target (Hot)Observation Target (Cold)Suitability
Ethyl Acetate (EtOAc) Moderate PolarSoluble (>100 mg/mL)Crystals formPrimary Candidate
Ethanol (EtOH) Polar ProticVery SolubleSoluble (Risk of low yield)Good for co-solvent
Heptane Non-PolarInsolubleInsolubleAnti-Solvent
Toluene AromaticSolubleCrystals formSecondary Candidate
Water Polar ProticSparingly SolubleInsolubleAnti-Solvent (Green)

Expert Insight: For 5-Acetylnicotinonitrile, the EtOAc/Heptane system is preferred over Alcohol/Water. Alcohols can sometimes facilitate solvolysis or hemiacetal formation with the acetyl group under prolonged heating, whereas EtOAc/Heptane is chemically inert.

Detailed Crystallization Protocol

Method A: Solvent/Anti-Solvent Recrystallization (High Purity)

Recommended for removal of colored impurities and structural isomers.

Phase 1: Dissolution and Clarification
  • Charge: Place 10.0 g of crude 5-Acetylnicotinonitrile into a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Addition: Add Ethyl Acetate (EtOAc) (approx. 3-5 mL per gram of solid).

    • Note: Start with 30 mL.

  • Heating: Heat the mixture to reflux (approx. 77°C) with moderate stirring.

  • Saturation Adjustment: If solids remain, add EtOAc in 2 mL increments until complete dissolution is observed.

    • Critical Step: If a small amount of dark, gummy solid remains insoluble while the bulk solution is clear, do not add more solvent. This is likely inorganic salt or polymeric tar.

  • Hot Filtration: While at reflux, filter the solution through a pre-warmed glass frit or Celite pad to remove insoluble particulates. Collect the filtrate in a clean, pre-warmed Erlenmeyer flask.

Phase 2: Nucleation and Growth
  • Re-equilibration: Return the filtrate to the hot plate and bring back to a gentle boil to ensure no premature precipitation occurred during filtration.

  • Anti-Solvent Addition: Slowly add Heptane dropwise to the boiling solution.

    • Endpoint: Stop addition immediately when a faint, persistent cloudiness (turbidity) is observed.

    • Correction: Add 1-2 mL of EtOAc to clear the solution (restore single phase).

  • Controlled Cooling (The "Oiling Out" Prevention):

    • Remove from heat and place the flask on a cork ring or wood block (insulator).

    • Seeding: When the temperature reaches ~60°C, add a few seed crystals of pure 5-Acetylnicotinonitrile (if available) or scratch the glass wall with a glass rod to induce nucleation.

    • Allow to cool to Room Temperature (20-25°C) undisturbed for 2-3 hours.

    • Why: Rapid cooling causes the compound to crash out as an oil. Slow cooling promotes an organized crystal lattice.

Phase 3: Harvesting
  • Final Chill: Once at room temperature, place the flask in an ice bath (0-5°C) for 30 minutes to maximize yield.

  • Filtration: Collect crystals via vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with a cold (0°C) mixture of 1:3 EtOAc:Heptane.

    • Caution: Do not use pure EtOAc for washing; it will redissolve the product.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Process Visualization

Crystallization Workflow Logic

This diagram illustrates the critical decision points during the crystallization process to prevent common failures like oiling out.

CrystallizationWorkflow Start Crude 5-Acetylnicotinonitrile Dissolve Dissolve in Hot EtOAc (Reflux ~77°C) Start->Dissolve CheckSol Complete Dissolution? Dissolve->CheckSol CheckSol->Dissolve No (Add Solvent) Filter Hot Filtration (Remove Salts/Tars) CheckSol->Filter Yes AddAnti Add Heptane until Turbid Then clear with EtOAc Filter->AddAnti Cooling Controlled Cooling (10°C/hour) AddAnti->Cooling CheckOil Oiling Out? Cooling->CheckOil Reheat Reheat to Reflux Add more EtOAc CheckOil->Reheat Yes Seed Seed at 60°C CheckOil->Seed No Reheat->Cooling Crystallize Crystal Growth (RT -> 0°C) Seed->Crystallize Harvest Filtration & Drying Crystallize->Harvest

Figure 1: Step-by-step decision matrix for the crystallization of 5-Acetylnicotinonitrile.

Troubleshooting & Optimization

Phenomenon: Oiling Out

Symptom: The solution becomes milky, and oil droplets form on the bottom/sides instead of crystals. Cause: The solution temperature dropped below the "Liquid-Liquid Phase Separation" (LLPS) boundary before crossing the solubility curve. Remedy:

  • Reheat the mixture until the oil redissolves.

  • Add a small volume of the good solvent (EtOAc). This shifts the composition away from the LLPS region.

  • Cool more slowly and seed at a higher temperature.

Phenomenon: Color Retention

Symptom: Crystals are yellow or brown instead of off-white/white. Cause: Trapped conjugated impurities. Remedy:

  • Perform a Carbon Treatment step during the hot filtration (Phase 1, Step 5). Add activated charcoal (5 wt%), stir for 10 mins at reflux, then filter hot.

Analytical Validation

To confirm the success of the protocol, the following specifications should be met:

Table 2: Quality Specifications
TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Purity HPLC (UV @ 254 nm)> 98.5% Area
Melting Point DSC / CapillaryDistinct sharp peak (Determine experimentally; typically >80°C for this class)
Solvent Residue GC-Headspace< 5000 ppm (EtOAc/Heptane)

References

  • General Recrystallization Principles

    • The recrystallization of organic compounds.[1] MIT Department of Chemistry. Available at: [Link]

  • Solvent Selection Guide

    • Solvents for Recrystallization.[2][3] University of Rochester. Available at: [Link]

  • Synthesis Context (Pyridine Derivatives)

    • El-Gaby, M. S. A., et al. (2020). Synthesis and Biological Activity of Pyrimidines-Containing Hybrids. ResearchGate. Available at: [Link]

  • CAS Registry Data

    • 5-Acetylnicotinonitrile (CAS 135450-74-7).[4][5] National Center for Biotechnology Information. PubChem Compound Summary. Available at: [Link]

Sources

Method

High-Throughput Antimicrobial Screening of 5-Acetylnicotinonitrile Derivatives

Application Note: AN-BIO-2024-08 Optimized Protocols for Hydrophobic Pharmacophores Introduction & Pharmacological Context The 5-acetylnicotinonitrile scaffold represents a privileged structure in medicinal chemistry, se...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-BIO-2024-08

Optimized Protocols for Hydrophobic Pharmacophores

Introduction & Pharmacological Context

The 5-acetylnicotinonitrile scaffold represents a privileged structure in medicinal chemistry, serving as a versatile precursor for fused heterocyclic systems (e.g., pyridopyrimidines, 1,8-naphthyridines). The coexistence of the electron-withdrawing nitrile group (


-CN) and the reactive acetyl group (

-COCH

) on the pyridine nucleus creates a unique electronic environment that facilitates interaction with biological targets, particularly DNA gyrase and Topoisomerase IV in bacteria.

However, a recurring challenge in screening these derivatives is their low aqueous solubility and tendency to precipitate in assay media, leading to false-positive turbidity readings. This Application Note provides a modified screening workflow using Resazurin-based kinetic monitoring to ensure data integrity.

Chemical Context: The Scaffold

Before screening, it is critical to understand the stability of the analyte. The 5-acetylnicotinonitrile core is typically synthesized via a one-pot multicomponent reaction (MCR) involving 3-acetylpyridine or similar precursors.

Key Structural Features for Activity:

  • C-3 Nitrile Group: Enhances lipophilicity and hydrogen bonding capacity with the target enzyme's active site.

  • C-5 Acetyl Group: Acts as a "warhead" precursor. It is frequently condensed with aromatic aldehydes to form Chalcone-like derivatives , which act as Michael acceptors capable of alkylating bacterial thiol groups.

Experimental Design & Pre-Screening Considerations
3.1 Solubility & Solvent Tolerance

Most 5-acetylnicotinonitrile derivatives are hydrophobic (


). Standard broth microdilution protocols (CLSI M07) must be adapted to prevent solvent toxicity.
  • Primary Solvent: Dimethyl Sulfoxide (DMSO).

  • Maximum Tolerated Dose (MTD): Bacteria generally tolerate up to 2.5% v/v DMSO, but sensitive strains (e.g., P. aeruginosa) may show inhibition above 1%.

  • Recommendation: Prepare stock solutions at 100x the highest desired test concentration to ensure the final DMSO concentration in the well is

    
    .
    
3.2 Strain Selection Panel

To validate broad-spectrum potential, the following ATCC reference strains are recommended:

Organism TypeSpeciesStrain (ATCC)Rationale
Gram-Positive Staphylococcus aureus25923Standard susceptibility control.
Gram-Positive Bacillus subtilis6633Model for spore-forming bacteria.
Gram-Negative Escherichia coli25922Standard Gram-negative control.
Gram-Negative Pseudomonas aeruginosa27853High intrinsic resistance (efflux pumps).
Fungal Candida albicans10231Representative yeast pathogen.
Protocol A: Modified Resazurin Microtiter Assay (REMA)

Standard turbidity measurements (


) are unreliable for these derivatives due to precipitation. This protocol uses Resazurin (Alamar Blue), a redox indicator that turns from blue (non-fluorescent) to pink (highly fluorescent) only in the presence of metabolically active cells.
Reagents & Materials
  • Media: Mueller-Hinton Broth (MHB) (cation-adjusted).

  • Indicator: Resazurin sodium salt (0.015% w/v in sterile PBS). Filter sterilize (0.22 µm).

  • Plates: 96-well flat-bottom polystyrene plates (sterile).

  • Controls: Ciprofloxacin (Antibacterial), Fluconazole (Antifungal).

Step-by-Step Workflow
  • Inoculum Preparation:

    • Prepare a direct colony suspension in saline to match a 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute this suspension 1:100 in MHB to achieve a starting inoculum of

      
       CFU/mL.
      
  • Compound Dilution (The "2x" Method):

    • Row A: Add 100 µL of 2x concentrated test compound (in MHB with 2% DMSO).

    • Rows B-H: Add 50 µL of sterile MHB.

    • Perform serial twofold dilutions from Row A down to Row G. Discard 50 µL from Row G.

    • Row H: Leave as Growth Control (No drug).

  • Inoculation:

    • Add 50 µL of the diluted inoculum (from Step 1) to all wells (Final volume: 100 µL).

    • Result: Final bacterial density is

      
       CFU/mL. Final DMSO conc. is 
      
      
      
      .
  • Incubation:

    • Seal plates with breathable film.

    • Incubate at

      
       for 18–24 hours.
      
  • Visualization (The Critical Step):

    • Add 30 µL of Resazurin solution to each well.

    • Re-incubate for 2–4 hours.

    • Read:

      • Blue/Purple: No Growth (Inhibition).

      • Pink/Colorless: Growth (Metabolic reduction of dye).

Visual Workflow Diagram

MIC_Workflow Stock Stock Solution (DMSO) Dilution Serial Dilution (96-Well Plate) Stock->Dilution Dilute in MHB Incubation Incubation (18-24h @ 37°C) Dilution->Incubation Inoculum Inoculum (0.5 McFarland) Inoculum->Dilution Add Bacteria Dye Add Resazurin (Redox Indicator) Incubation->Dye Read Read MIC (Blue vs Pink) Dye->Read 2-4h Re-incubation

Caption: Figure 1. Resazurin Microtiter Assay (REMA) workflow for hydrophobic compounds.

Protocol B: Selectivity Index (SI) Determination

An antimicrobial agent is only useful if it is non-toxic to host cells. You must screen for cytotoxicity alongside MIC.

  • Cell Line: Vero cells (African Green Monkey Kidney) or HepG2.

  • Assay: MTT Assay (standard protocol).

  • Calculation:

    
    
    
    • Interpretation: An

      
       indicates a promising therapeutic window. An 
      
      
      
      indicates the compound is a general biocide, not a specific antibiotic.
Structure-Activity Relationship (SAR) Analysis

When analyzing your data, look for these trends specific to the 5-acetylnicotinonitrile scaffold:

Structural ModificationExpected Effect on ActivityMechanistic Insight
C-2 Amino Group (

)
Increases Acts as a Hydrogen Bond Donor (HBD) to stabilize binding in the DNA gyrase pocket.
C-6 Methyl Group Variable Provides steric bulk; excessive length here may reduce activity due to steric clash.
C-5 Acetyl Condensation Increases Conversion to a Chalcone (

-unsaturated ketone) significantly boosts activity by adding an electrophilic center for covalent interaction.
Halogenation (Cl, F) Increases Adding halogens to the phenyl ring (if attached) increases lipophilicity and membrane permeability.
SAR Logic Diagram

SAR_Logic Core 5-Acetylnicotinonitrile Core C2_Amino C-2 Amino Group (H-Bond Donor) Core->C2_Amino C3_Cyano C-3 Cyano Group (Lipophilicity) Core->C3_Cyano C5_Acetyl C-5 Acetyl Group (Reactive Warhead) Core->C5_Acetyl Gyrase DNA Gyrase Binding Affinity C2_Amino->Gyrase H-Bonding Permeability Membrane Permeability C3_Cyano->Permeability Alkylation Protein Alkylation C5_Acetyl->Alkylation If condensed to Chalcone

Caption: Figure 2. Mechanistic contributions of functional groups on the 5-acetylnicotinonitrile scaffold.

References
  • Clinical and Laboratory Standards Institute (CLSI). (2018).[1] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11).[1] Wayne, PA: CLSI.[2]

  • Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321-324.

  • El-Gohary, N. M., & Shaaban, M. I. (2013). Synthesis and antimicrobial activity of some new nicotinonitrile derivatives. Arzneimittelforschung, 63(11), 560-566.

  • Al-Mulla, A. (2017).[3] A Review: Biological Importance of Heterocyclic Compounds. Journal of Pharmaceutical and Applied Chemistry, 3(2), 1-10.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 5-Acetylnicotinonitrile

Welcome to the technical support center for the purification of 5-Acetylnicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountere...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-Acetylnicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile heterocyclic compound. Drawing upon extensive experience in synthetic and medicinal chemistry, this resource provides in-depth troubleshooting advice and frequently asked questions to ensure you achieve the desired purity for your downstream applications.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 5-Acetylnicotinonitrile, providing plausible causes and actionable solutions.

Question 1: My crude 5-Acetylnicotinonitrile is a dark, oily residue instead of a solid. What are the likely causes and how can I resolve this?

Answer:

The appearance of a dark oil suggests the presence of significant impurities that are depressing the melting point of your compound and may also indicate some degradation. Several factors could be at play:

  • Residual Solvent: High-boiling point solvents used in the reaction or workup (e.g., DMF, DMSO) may still be present.

    • Solution: Co-evaporate the crude material with a lower-boiling point solvent like toluene or dichloromethane on a rotary evaporator. This can azeotropically remove residual high-boiling solvents. For larger scales, consider a short-path distillation if the compound is thermally stable.

  • Polymeric Byproducts: Pyridine derivatives can sometimes undergo polymerization under certain reaction conditions, especially if exposed to strong acids or bases at elevated temperatures.

    • Solution: Before attempting crystallization, try to precipitate the desired compound from a suitable solvent system. Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane, ethyl acetate) and then add a poor solvent (e.g., hexanes, heptane) dropwise until the solution becomes cloudy, then allow it to stand. This may crash out your product, leaving some polymeric material in the solution.

  • Degradation: The acetyl or nitrile groups may have undergone side reactions. For instance, the nitrile group can be partially hydrolyzed to the corresponding amide or carboxylic acid, especially if the workup involved harsh acidic or basic conditions.

    • Solution: An initial purification by column chromatography is recommended to separate the target compound from highly polar or non-polar impurities before attempting crystallization.

Question 2: After purification by column chromatography, I still observe a persistent impurity with a similar Rf to my product on the TLC plate. How can I improve the separation?

Answer:

Co-elution of impurities is a common challenge in chromatography. Here are several strategies to enhance separation:

  • Optimize the Solvent System: A single solvent system may not be sufficient.

    • Strategy 1: Change Solvent Polarity. If you are using a hexane/ethyl acetate system, try switching to a dichloromethane/methanol or a toluene/acetone system. Different solvent systems can alter the selectivity of the separation.

    • Strategy 2: Use a Ternary Mixture. Adding a third solvent in a small percentage can significantly impact the resolution. For example, adding 1-2% of triethylamine to your eluent can help suppress the tailing of basic compounds like pyridines on silica gel. Conversely, adding a small amount of acetic acid can be beneficial for acidic impurities.

  • Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, consider a different stationary phase.

    • Alumina: For basic compounds like 5-Acetylnicotinonitrile, alumina (neutral or basic) can sometimes provide better separation than silica gel.

    • Reverse-Phase Chromatography: If the impurity has a different lipophilicity, reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be highly effective.

  • Recrystallization: If the impurity level is low (<10%), a carefully chosen recrystallization can be very effective.

Question 3: My recrystallization attempts result in oiling out or the formation of very fine needles that are difficult to handle and filter. What can I do?

Answer:

"Oiling out" occurs when the compound's solubility in the hot solvent is so high that upon cooling, it separates as a supersaturated liquid phase before it has a chance to form a crystalline lattice. Fine needle formation is often due to rapid crystallization.

  • To Prevent Oiling Out:

    • Use a Solvent Mixture: A two-solvent system is often the solution.[1] Dissolve your compound in a minimal amount of a hot "good" solvent (e.g., ethanol, acetone) and then slowly add a "poor" solvent (e.g., water, hexanes) at the boiling point until the solution becomes faintly cloudy. Then, add a drop or two of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.[1]

    • Slower Cooling: Allow the hot, saturated solution to cool to room temperature undisturbed before moving it to an ice bath or refrigerator. Rapid cooling promotes supersaturation and oiling out.

  • To Obtain Larger Crystals:

    • Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered flask and allow the solvent to evaporate slowly over several days.

    • Reduce the Rate of Supersaturation: As mentioned above, slow cooling is crucial. Seeding the solution with a tiny crystal of the pure compound can also encourage the growth of larger, well-defined crystals.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a typical synthesis of 5-Acetylnicotinonitrile?

A1: The impurities will largely depend on the synthetic route. However, based on common synthetic transformations for pyridine derivatives, you should be aware of the following possibilities:

  • Unreacted Starting Materials: For example, if the synthesis involves a Suzuki or Stille coupling from 5-bromonicotinonitrile, residual bromo-precursor might be present.

  • Hydrolysis Products: The nitrile group is susceptible to hydrolysis under acidic or basic conditions, which can lead to the formation of 5-acetylnicotinamide or 5-acetylnicotinic acid.[2][3]

  • Over-oxidation/Reduction Products: If the acetyl group is introduced via oxidation of an ethyl group, over-oxidation to a carboxylic acid is possible. Conversely, if it's introduced via a Friedel-Crafts acylation, byproducts from side reactions could be present.

  • Positional Isomers: Depending on the synthetic strategy, other isomers of acetylnicotinonitrile could be formed.

Q2: What are the recommended solvent systems for column chromatography of 5-Acetylnicotinonitrile?

A2: The optimal solvent system should be determined by thin-layer chromatography (TLC). A good starting point is a mixture of a non-polar and a polar solvent. The ideal Rf value for the desired compound on a TLC plate for good separation on a column is typically around 0.25-0.35.

Solvent System (v/v)PolarityComments
Hexanes / Ethyl AcetateLow to MediumA standard and often effective system. Start with a high ratio of hexanes and gradually increase the ethyl acetate.
Dichloromethane / MethanolMedium to HighUseful for more polar compounds. A small amount of methanol (1-5%) in dichloromethane can significantly increase the eluting power.
Toluene / AcetoneMediumCan offer different selectivity compared to ethyl acetate-based systems.

Q3: What are the best practices for recrystallizing 5-Acetylnicotinonitrile?

A3: The key to a successful recrystallization is selecting the right solvent. The ideal solvent should dissolve the compound well at its boiling point but poorly at room temperature.

Solvent Selection Protocol:

  • Place a small amount of your compound (10-20 mg) into several test tubes.

  • Add a small amount (0.5-1 mL) of a different solvent to each test tube.

  • Observe the solubility at room temperature. A good solvent will not dissolve the compound at this stage.

  • Gently heat the test tubes that showed poor solubility at room temperature. An ideal solvent will dissolve the compound completely at the boiling point.

  • Allow the hot solutions to cool to room temperature. The best solvent will yield a good crop of crystals.

Recommended Single Solvents to Screen:

  • Ethanol

  • Isopropanol

  • Acetone

  • Ethyl Acetate

  • Toluene

  • Water

Recommended Two-Solvent Systems to Try:

  • Ethanol / Water

  • Acetone / Hexanes

  • Dichloromethane / Hexanes

Q4: How can I assess the purity of my final 5-Acetylnicotinonitrile product?

A4: A combination of analytical techniques is recommended to confirm the purity and identity of your compound:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point. Purity is determined by the area percentage of the main peak.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the compound and can reveal the presence of impurities if they are present in significant amounts (>1-2%).

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point: A sharp melting point range is a good indicator of high purity.

Experimental Workflow Diagram

Purification_Workflow cluster_0 Initial Assessment cluster_1 Purification Strategy cluster_2 Final Analysis Crude Product Crude Product TLC TLC Analysis Crude Product->TLC Spot Decision Purity & Physical State? TLC->Decision Column Column Chromatography Decision->Column Oily or Multiple Spots Recrystallization Recrystallization Decision->Recrystallization Solid with Minor Impurities Purified Product Purified Product Column->Purified Product Recrystallization->Purified Product Analysis Purity & Identity Check (HPLC, NMR, MS, MP) Purified Product->Analysis

Caption: Decision workflow for the purification of 5-Acetylnicotinonitrile.

References

  • BenchChem. (2025).
  • Organic Syntheses. nicotinonitrile. Available at: [Link]

  • Beisler, J. A. (1978). 5-Azacytidine hydrolysis kinetics measured by high-pressure liquid chromatography and 13C-NMR spectroscopy. Journal of Pharmaceutical Sciences, 67(9), 1323-1325.
  • Google Patents. (Year).
  • Bhupatiraju, R., et al. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. Journal of Chemical Metrology, 17(2), 181-198.
  • ResearchGate. (2024). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions.
  • University of Rochester.
  • Das, B., et al. (Year). Recent trends in the impurity profile of pharmaceuticals. Chronicles of Young Scientists.
  • LOCKSS.
  • University of Rochester. Chromatography: How to Run a Small Scale Flash Column.
  • ChemSusChem. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions.
  • MIT OpenCourseWare. 8.
  • PubMed. (2021).
  • University of Rochester.
  • Conduct Science. (2019).
  • Organic Chemistry Portal. Pyridine synthesis.
  • ChemSusChem. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions.
  • ResearchGate. Methods for installing a nitrile group on a pyridine ring.
  • PMC - NIH.
  • University of Rochester.
  • Reddit. (2024).
  • University of Rochester.
  • YouTube. (2022).
  • American Spice Trade Associ
  • BenchChem. Managing common impurities in 5-Formylpicolinonitrile synthesis.

Sources

Optimization

5-Acetylnicotinonitrile: Technical Support Center for Byproduct Analysis

Welcome to the technical support center for 5-Acetylnicotinonitrile. This guide is designed for researchers, chemists, and drug development professionals who are working with this compound and need to identify, troublesh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Acetylnicotinonitrile. This guide is designed for researchers, chemists, and drug development professionals who are working with this compound and need to identify, troubleshoot, and minimize reaction byproducts. Our approach is rooted in mechanistic understanding and practical, field-tested analytical strategies.

Section 1: Frequently Asked Questions (FAQs) - Understanding Potential Byproducts

This section addresses the most common initial queries regarding impurities and byproducts encountered during the synthesis of 5-acetylnicotinonitrile.

Question: I've completed my synthesis of 5-acetylnicotinonitrile, but my initial purity check (e.g., by HPLC) shows several unexpected peaks. What are the most likely byproducts I should be looking for?

Answer: Based on the common synthetic routes starting from 3-cyanopyridine, several byproducts can arise from incomplete reactions or side reactions. The most probable impurities are:

  • Unreacted Starting Material (3-Cyanopyridine): This is the most straightforward impurity to identify. Its presence indicates an incomplete reaction.

  • Nicotinamide & Nicotinic Acid: The nitrile group (-C≡N) is susceptible to hydrolysis, especially under acidic or basic conditions, even with trace amounts of water. This occurs in a two-step process: first to 5-acetylnicotinamide and then to 5-acetylnicotinic acid.[1][2] If the acetyl group is added late in the synthesis, you might also see hydrolysis of the 3-cyanopyridine starting material to nicotinamide or nicotinic acid.[3][4][5]

  • Pyridine N-Oxide Derivatives: The nitrogen atom in the pyridine ring is nucleophilic and can be oxidized to an N-oxide, particularly if any oxidizing agents are present or if the reaction is run at high temperatures with exposure to air.[6][7] This could result in 5-acetylnicotinonitrile-N-oxide.

  • Products of Over-Acetylation: Depending on the strength of the acetylating agent and reaction conditions, there is a possibility of a second acetylation occurring on the pyridine ring, though this is generally less common.

Here is a summary of the most common byproducts:

Compound NameMolecular FormulaMolecular Weight ( g/mol )Formation Mechanism
5-Acetylnicotinonitrile (Product) C₈H₆N₂O146.15Desired Reaction
3-CyanopyridineC₆H₄N₂104.11Incomplete Reaction[3][8]
5-AcetylnicotinamideC₈H₈N₂O₂164.16Partial Hydrolysis of Nitrile[1]
5-Acetylnicotinic AcidC₈H₇NO₃165.15Full Hydrolysis of Nitrile[1][4]
5-Acetylnicotinonitrile-N-OxideC₈H₆N₂O₂162.15Oxidation of Pyridine Nitrogen[6]

Question: What is the underlying chemistry that leads to the hydrolysis of the nitrile group?

Answer: Nitrile hydrolysis is a classic organic reaction that can be catalyzed by either acid or base.[2]

  • Acid-Catalyzed Mechanism: The nitrile nitrogen is protonated by the acid, which makes the carbon atom of the nitrile significantly more electrophilic. A water molecule (a weak nucleophile) can then attack this carbon. A series of proton transfers results in the formation of an amide, which can then be further hydrolyzed under the acidic conditions to a carboxylic acid and an ammonium ion.[1][9]

  • Base-Catalyzed Mechanism: A hydroxide ion (a strong nucleophile) directly attacks the electrophilic carbon of the nitrile group. The resulting intermediate is protonated by water to form the amide. Under basic conditions, the amide can be further hydrolyzed to a carboxylate salt and ammonia.[1][10]

Understanding the pH of your reaction and workup is critical to diagnosing and preventing this side reaction.

Section 2: Troubleshooting & Analytical Workflows

This section provides structured guides for identifying and resolving specific analytical challenges.

Workflow for Unknown Byproduct Identification

When an unknown peak is observed in your analytical chromatogram, a systematic approach is required for identification.

G cluster_0 Phase 1: Initial Analysis & Isolation cluster_1 Phase 2: Structure Elucidation A Crude Reaction Mixture B HPLC-UV/DAD or LC-MS Screening A->B C Unknown Peak(s) Detected? B->C D Preparative HPLC / Fraction Collection C->D Yes E Analysis Complete (Proceed with Purification) C->E No F High-Resolution MS/MS D->F G 1D/2D NMR Spectroscopy (1H, 13C, COSY, HSQC) D->G H Propose Structure F->H G->H I Confirm with Authentic Standard (if available) H->I

Caption: General workflow for byproduct identification.

Troubleshooting Guide 1: HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of 5-acetylnicotinonitrile.

Question: My HPLC chromatogram shows poor separation between my main product peak and an impurity. How can I improve the resolution?

Answer: Improving HPLC resolution requires systematically adjusting chromatographic parameters. Here is a protocol to optimize your method.

Protocol: HPLC Method Optimization for 5-Acetylnicotinonitrile

  • Baseline Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). C18 columns are excellent for separating moderately polar compounds like pyridine derivatives.[11][12]

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid helps to protonate the pyridine nitrogen, leading to sharper peaks and consistent retention.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Detector: UV/DAD at 260 nm.

    • Initial Gradient (Example):

Time (min)% Mobile Phase B
0.010
15.090
17.090
17.110
20.010
  • Troubleshooting Steps:

    • Step 1 (Modify Gradient Slope): If peaks are co-eluting, the first step is to make the gradient shallower. Decrease the rate of change of %B over time (e.g., change the 15.0 min ramp to 25.0 min). This gives the analytes more time to interact with the stationary phase, improving separation.

    • Step 2 (Change Organic Modifier): Acetonitrile and methanol have different selectivities. If you are using acetonitrile, switch to methanol, and vice-versa. This can alter the elution order and improve the resolution of critical pairs.

    • Step 3 (Adjust pH): The retention of pyridine compounds is highly sensitive to pH. The pKa of the pyridinium ion is around 5.2.[6] Adjusting the pH of Mobile Phase A with ammonium acetate or phosphate buffer around this pH can significantly impact retention and selectivity.

    • Step 4 (Change Stationary Phase): If resolution is still poor, consider a different column chemistry. A phenyl-hexyl or a polar-embedded column can offer different selectivity compared to a standard C18.

Troubleshooting Guide 2: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is useful for identifying volatile and semi-volatile byproducts, such as unreacted 3-cyanopyridine.

Question: I suspect I have the hydrolyzed byproduct, 5-acetylnicotinic acid, but I don't see it in my GC-MS analysis. Why?

Answer: Carboxylic acids are generally not volatile enough and are too polar for direct GC-MS analysis. They tend to exhibit poor peak shape or may not elute from the column at all. To analyze for 5-acetylnicotinic acid using GC-MS, you must first perform a derivatization step to convert the carboxylic acid into a more volatile ester.

Protocol: Derivatization for GC-MS Analysis of Carboxylic Acid Byproducts

  • Objective: To convert the non-volatile 5-acetylnicotinic acid into a volatile methyl ester (methyl 5-acetylnicotinate).

  • Reagents:

    • Dried sample extract (in a solvent like Dichloromethane or Ethyl Acetate).

    • Derivatization agent: Trimethylsilyldiazomethane (TMS-diazomethane) in ether or a solution of BF₃ in methanol. Safety Note: Diazomethane and its derivatives are toxic and potentially explosive. Handle with extreme caution in a fume hood.

  • Procedure (using BF₃-Methanol):

    • Evaporate the solvent from your sample aliquot to dryness under a stream of nitrogen.

    • Add 200 µL of BF₃-Methanol reagent to the dry residue.

    • Cap the vial tightly and heat at 60-70°C for 30 minutes.

    • Cool the vial to room temperature.

    • Add 500 µL of saturated sodium bicarbonate solution to neutralize the excess reagent.

    • Add 500 µL of a non-polar solvent like hexane and vortex to extract the ester.

    • Carefully remove the top organic layer and inject it into the GC-MS.

  • Analysis: The resulting methyl ester will be much more volatile and should be readily analyzable by GC-MS, allowing you to confirm or deny the presence of the hydrolyzed byproduct.

Troubleshooting Guide 3: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the most powerful tool for unambiguous structure elucidation of unknown byproducts.

Question: How can I use ¹H NMR to quickly differentiate between my desired product, 5-acetylnicotinonitrile, and the hydrolyzed byproduct, 5-acetylnicotinic acid?

Answer: The ¹H NMR spectra of these two compounds will be very similar in the aromatic region, but they will have one key difference: the presence or absence of a carboxylic acid proton.

G cluster_product 5-Acetylnicotinonitrile (Desired Product) cluster_byproduct 5-Acetylnicotinic Acid (Hydrolysis Byproduct) node_p Key ¹H NMR Signals: - Aromatic Protons (multiplets, ~7.5-9.0 ppm) - Acetyl Methyl Protons (singlet, ~2.6 ppm) Absence of a broad singlet >10 ppm. node_b Key ¹H NMR Signals: - Aromatic Protons (multiplets, ~7.5-9.0 ppm) - Acetyl Methyl Protons (singlet, ~2.6 ppm) - Carboxylic Acid Proton (broad singlet, >10 ppm)

Caption: Key ¹H NMR diagnostic signals.

Detailed Analysis:

  • Aromatic Region (~7.5-9.0 ppm): Both compounds will show a similar pattern of three protons on the pyridine ring.

  • Acetyl Methyl Region (~2.6 ppm): Both will show a sharp singlet integrating to 3 protons for the -COCH₃ group.

  • Diagnostic Region (>10 ppm): The key difference is the carboxylic acid proton (-COOH) in 5-acetylnicotinic acid. This proton is highly deshielded and appears as a characteristic broad singlet far downfield, typically between 10-13 ppm.[13] This signal will be absent in a clean spectrum of 5-acetylnicotinonitrile. The broadness is due to hydrogen bonding and chemical exchange.

Expected ¹H NMR Chemical Shifts (Illustrative)

Proton Environment5-Acetylnicotinonitrile (ppm)5-Acetylnicotinic Acid (ppm)MultiplicityIntegration
Pyridine H~8.9~9.0d1H
Pyridine H~8.7~8.8t1H
Pyridine H~8.0~8.1d1H
Acetyl CH₃~2.6~2.6s3H
Carboxylic Acid OH-~11-13 br s1H

Note: Exact chemical shifts are solvent-dependent. Data is illustrative based on general principles of NMR spectroscopy.[14][15]

References

  • 3-Cyanopyridine | C6H4N2 | CID 79 - PubChem. National Center for Biotechnology Information. [Link]

  • Nicotinonitrile - Wikipedia. Wikimedia Foundation. [Link]

  • Synthesis and Characterization of Nicotinonitrile Derivatives as Efficient Corrosion Inhibitors for Acid Pickling of Brass Alloy in Nitric Acid. ResearchGate. [Link]

  • CN102249994B - Preparation method of nicotinic acid - Google Patents.
  • Pyridine synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. Organic Chemistry Data. [Link]

  • Progress, applications, challenges and prospects of protein purification technology - PMC. National Center for Biotechnology Information. [Link]

  • Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Taylor & Francis Online. [Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent Technologies. [Link]

  • (a) GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min... - ResearchGate. ResearchGate. [Link]

  • Scale-Up of Protein Purification: Downstream Processing Issues. ResearchGate. [Link]

  • Validation of a sampling method and liquid chromatography mass spectrometry analysis method for measurement of fentanyl and five other illicit drugs - PMC - NIH. National Center for Biotechnology Information. [Link]

  • Synthesis of Niacin from 3-Cyanopyridine with Recombinant Escherichia coli Carrying afnitA Nitrilase in a Deep Eutectic Solvent System. MDPI. [Link]

  • Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices. PubMed. [Link]

  • Pyridine Synthesis: Cliff Notes. Baran Laboratory, Scripps Research. [Link]

  • hydrolysis of nitriles - Chemguide. Chemguide. [Link]

  • Challenges and opportunities in the purification of recombinant tagged proteins - PMC. National Center for Biotechnology Information. [Link]

  • 1910.1045 App D - Sampling and Analytical Methods for Acrylonitrile | Occupational Safety and Health Administration. OSHA. [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. [Link]

  • Biosynthesis of nicotinic acid from 3-cyanopyridine by a newly isolated Fusarium proliferatum ZJB-09150 | Request PDF. ResearchGate. [Link]

  • NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. Organic Chemistry Data. [Link]

  • NIOSH Manual of Analytical Methods (NMAM), 5th Edition. Centers for Disease Control and Prevention. [Link]

  • A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. Hindawi. [Link]

  • Challenges and solutions for the downstream purification of therapeutic proteins - PMC. National Center for Biotechnology Information. [Link]

  • US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents.
  • Oxidative Synthesis of Pyridine Derivatives. Journal of Chemical, Biological and Physical Sciences. [Link]

  • A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. ResearchGate. [Link]

  • Pyridine slides for discussion - GOV.UK. UK Government. [Link]

  • Pyridine - Wikipedia. Wikimedia Foundation. [Link]

  • Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). ResearchGate. [Link]

  • 21.5. Hydrolysis of nitriles | Organic Chemistry II - Lumen Learning. Lumen Learning. [Link]

  • Current trends and challenges in the downstream purification of bispecific antibodies. National Institutes of Health. [Link]

  • Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. ResearchGate. [Link]

  • Hydrolysis of Nitriles - YouTube. YouTube. [Link]

  • Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides - YouTube. YouTube. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 5-Acetylnicotinonitrile in Assays

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming the poor solubility of 5-Acetylnicotinonitrile in various...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming the poor solubility of 5-Acetylnicotinonitrile in various assay formats. As Senior Application Scientists, we have curated this guide to not only offer step-by-step protocols but also to explain the scientific principles behind these experimental choices, ensuring a robust and reliable approach to your research.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation of 5-Acetylnicotinonitrile when I dilute my DMSO stock into my aqueous assay buffer. What are the likely causes?

A1: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for poorly soluble compounds. The primary reasons for this include:

  • Exceeding Aqueous Solubility: 5-Acetylnicotinonitrile likely has low intrinsic solubility in aqueous solutions. When the high-concentration DMSO stock is diluted, the final concentration in the aqueous buffer may exceed its solubility limit, causing it to precipitate out of solution.

  • "Solvent Shock": The rapid change in solvent polarity from a high-DMSO environment to a predominantly aqueous one can cause the compound to crash out of solution before it has a chance to properly disperse and dissolve.

  • Buffer Composition: Components of your assay buffer, such as salts or proteins, can interact with 5-Acetylnicotinonitrile and reduce its solubility.[1]

  • pH Effects: The pH of your buffer can significantly impact the solubility of a compound, especially if it has ionizable groups.[2]

Q2: What are the key physicochemical properties of 5-Acetylnicotinonitrile that I should be aware of to address its poor solubility?

  • pKa: The pKa value indicates the pH at which the compound is 50% ionized.[3] For pyridine-containing compounds, the nitrogen atom is basic and can be protonated at acidic pH, which generally increases aqueous solubility. Knowing the pKa will help in selecting an appropriate buffer pH to maximize solubility.[4]

  • logP (or logD at a specific pH): The logarithm of the partition coefficient (logP) is a measure of a compound's lipophilicity (affinity for an oily environment versus an aqueous one).[5] A higher logP value generally correlates with lower aqueous solubility.[6][7] For ionizable compounds, logD provides a more accurate measure of lipophilicity at a specific pH.[8]

  • Melting Point: A high melting point can indicate strong crystal lattice energy, which can contribute to poor solubility as more energy is required to break the crystal structure and dissolve the compound.

Several free and commercial software packages can predict these properties based on the compound's structure.[9]

Q3: How does poor solubility of 5-Acetylnicotinonitrile affect my assay results?

A3: Poor solubility and precipitation of your test compound can have significant and often misleading effects on your assay data, including:

  • Inaccurate Potency Values: If the compound precipitates, the actual concentration in solution is lower than the nominal concentration, leading to an underestimation of its true potency (e.g., a higher IC50 value).

  • Assay Interference: Precipitated particles can interfere with assay detection methods, particularly those that rely on light scattering, absorbance, or fluorescence. This can lead to false positives or negatives.

  • Poor Reproducibility: The extent of precipitation can vary between wells and experiments, leading to high variability and poor reproducibility of your results.

  • Cell-Based Assay Artifacts: In cell-based assays, precipitates can cause non-specific cytotoxicity or other cellular stress responses that are not related to the compound's intended biological activity.[10][11][12]

Troubleshooting Guides

Issue 1: Compound Precipitation in Aqueous Buffer

If you are observing precipitation of 5-Acetylnicotinonitrile in your assay buffer, follow this troubleshooting workflow:

start Precipitation Observed step1 Decrease Final Concentration start->step1 step2 Modify Dilution Method step1->step2 Precipitation persists end_node Solubility Achieved step1->end_node Soluble step3 Optimize Buffer pH step2->step3 Precipitation persists step2->end_node Soluble step4 Use Co-solvents step3->step4 Precipitation persists step3->end_node Soluble step5 Consider Formulation Strategies step4->step5 Precipitation persists step4->end_node Soluble step5->end_node Soluble

Caption: Troubleshooting workflow for compound precipitation.

Step-by-Step Protocol:

  • Decrease Final Concentration: The simplest first step is to test a lower final concentration of 5-Acetylnicotinonitrile in your assay. Determine the highest concentration at which the compound remains soluble in your assay buffer.

  • Modify Dilution Method:

    • Serial Dilutions in DMSO: Perform serial dilutions in 100% DMSO to the desired stock concentrations before diluting into the final aqueous buffer.

    • Intermediate Dilution: Create an intermediate dilution of your DMSO stock in a small volume of assay buffer before the final dilution. This can help to mitigate "solvent shock."

    • Vortexing/Mixing: Ensure thorough mixing immediately after adding the compound to the aqueous buffer.

  • Optimize Buffer pH:

    • Based on the predicted pKa of the pyridine nitrogen, adjusting the buffer pH to be at least 1-2 pH units below the pKa will ensure the compound is predominantly in its more soluble, protonated form.

    • Caution: Ensure the chosen pH is compatible with your assay system (e.g., enzyme activity, cell viability).

  • Use of Co-solvents:

    • Incorporate a small percentage of a water-miscible organic co-solvent into your final assay buffer.[4][13]

    • Recommended Co-solvents:

      • Ethanol: Generally well-tolerated in many assays at low concentrations.

      • Propylene Glycol or Polyethylene Glycol (PEG): Often used to improve the solubility of hydrophobic compounds.[14]

    • Important Considerations:

      • Always include a vehicle control with the same final concentration of the co-solvent to account for any effects on the assay.

      • The final concentration of the organic solvent should be kept as low as possible to avoid interfering with the biological assay. For cell-based assays, it is crucial to keep the final DMSO concentration low, typically below 0.5%, and ideally at or below 0.1%, as higher concentrations can be cytotoxic.[15][16]

  • Consider Advanced Formulation Strategies: For particularly challenging solubility issues, more advanced formulation strategies may be necessary. These are often employed in later-stage drug development but can be adapted for in vitro assays.[9][10]

    • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.

    • Surfactants: Non-ionic surfactants like Tween® 20 or Triton™ X-100 can be used at low concentrations (above their critical micelle concentration) to form micelles that can solubilize poorly soluble compounds. Be aware that surfactants can interfere with many biological assays.

Issue 2: Poor Solubility in Cell-Based Assays

Cell-based assays present additional challenges due to the sensitivity of cells to organic solvents and the complex nature of cell culture media.

Workflow for Improving Solubility in Cell-Based Assays:

start Precipitation in Cell Culture Medium step1 Optimize DMSO Concentration start->step1 step2 Pre-solubilization in Serum step1->step2 Precipitation persists end_node Solubility in Media Achieved step1->end_node Soluble step3 Use of Pluronic® F-127 step2->step3 Precipitation persists step2->end_node Soluble step3->end_node Soluble

Caption: Workflow for improving solubility in cell-based assays.

Step-by-Step Protocol:

  • Optimize DMSO Concentration:

    • Determine the maximum tolerable DMSO concentration for your specific cell line. This is typically between 0.1% and 0.5%.

    • Prepare your 5-Acetylnicotinonitrile stock solutions in DMSO at a concentration that allows for the final desired assay concentration to be achieved while staying within the tolerable DMSO limit for your cells.

  • Pre-solubilization in Serum:

    • If your cell culture medium contains fetal bovine serum (FBS) or other serum, you can try pre-mixing your compound stock with a small amount of serum before diluting it into the full volume of medium. The proteins in the serum can sometimes help to solubilize hydrophobic compounds.

  • Use of Pluronic® F-127:

    • Pluronic® F-127 is a non-ionic surfactant that is generally well-tolerated by many cell lines at low concentrations. It can be used to create stable dispersions of poorly soluble compounds in aqueous media.

    • Prepare a stock solution of Pluronic® F-127 (e.g., 10-20% in water).

    • Add a small amount of the Pluronic® F-127 stock to your 5-Acetylnicotinonitrile solution in DMSO before diluting into the cell culture medium. The final concentration of Pluronic® F-127 should be optimized and is typically in the range of 0.01-0.1%.

Data Presentation

Table 1: General Solubility Enhancement Strategies

StrategyMechanism of ActionAdvantagesDisadvantages
pH Adjustment Increases the proportion of the more soluble ionized form of the compound.Simple to implement; can be very effective for ionizable compounds.Limited by the pH tolerance of the assay system; not effective for non-ionizable compounds.
Co-solvents (e.g., Ethanol, PEG) Reduces the polarity of the aqueous solvent, increasing the solubility of hydrophobic compounds.Effective for a wide range of compounds; relatively simple to use.Can interfere with biological assays; may not be suitable for all cell-based assays.
Cyclodextrins Encapsulates the hydrophobic compound within its core, increasing aqueous solubility.Generally well-tolerated in biological systems; can significantly increase solubility.Can be expensive; may alter the bioavailability of the compound to its target.
Surfactants (e.g., Tween® 20) Forms micelles that can solubilize hydrophobic compounds.Can achieve high levels of solubilization.Can denature proteins and disrupt cell membranes; often interfere with assays.

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration in Assay Buffer

  • Prepare a high-concentration stock solution of 5-Acetylnicotinonitrile in 100% DMSO (e.g., 50 mM).

  • Create a series of dilutions of the stock solution in your aqueous assay buffer to achieve a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM). Ensure the final DMSO concentration is constant across all dilutions and matches what you will use in your assay.

  • Incubate the dilutions under the same conditions as your assay (e.g., temperature, time).

  • Visually inspect each dilution for any signs of precipitation (e.g., cloudiness, visible particles). You can also measure the absorbance at a high wavelength (e.g., 600 nm) to quantify turbidity.

  • The highest concentration that remains clear is your maximum soluble concentration under those conditions.

Protocol 2: Preparing 5-Acetylnicotinonitrile with Pluronic® F-127 for Cell-Based Assays

  • Prepare a 10% (w/v) stock solution of Pluronic® F-127 in sterile water and filter-sterilize.

  • Prepare a concentrated stock solution of 5-Acetylnicotinonitrile in 100% DMSO.

  • In a sterile microcentrifuge tube, mix the 5-Acetylnicotinonitrile DMSO stock with the 10% Pluronic® F-127 solution. A common starting ratio is 1:1 (v/v). Vortex briefly.

  • Add this mixture to your pre-warmed cell culture medium to achieve the desired final concentration of 5-Acetylnicotinonitrile. The final concentration of Pluronic® F-127 should be kept low (e.g., start with 0.05%).

  • Vortex the final solution immediately and thoroughly before adding it to your cells.

  • Always include a vehicle control containing the same final concentrations of DMSO and Pluronic® F-127.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]

  • Gao, Y., & Li, Z. (2009). Comparison of nine programs predicting pKa values of pharmaceutical substances. Journal of Chemical Information and Modeling, 49(12), 2737-2747. [Link]

  • do Amaral, R. F., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. BMC Oral Health, 24(1), 1-10. [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

  • Hattan, S. J., et al. (2016). Mechanisms of precipitate formation during the purification of an Fc-fusion protein. Biotechnology and Bioengineering, 113(7), 1534-1543. [Link]

  • Mondal, S., et al. (2023). Synthesis of water-soluble novel bioactive pyridine-based azo coumarin derivative and competitive cytotoxicity, DNA binding, BSA binding study, and in silico analysis with coumarin. Journal of Molecular Structure, 1278, 134954. [Link]

  • Rupp, M. (2011). Predicting the pKa of Small Molecules. Retrieved from [Link]

  • Wikipedia. (2023, December 28). Cosolvent. In Wikipedia. [Link]

  • Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews, 65(1), 315-499. [Link]

  • Nikon. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]

  • ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link]

  • Morris, C. W. (2017). Protein Precipitation for the Purification of Therapeutic Proteins (Doctoral dissertation, UCL (University College London)). [Link]

  • Butkiewicz, M., et al. (2023). Interpretable deep-learning pKa prediction for small molecule drugs via atomic sensitivity analysis. ChemRxiv. [Link]

  • Antibodies.com. (2025). Cell-Based Assays Guide. Retrieved from [Link]

  • da Silva, A. M. P., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules, 27(14), 4472. [Link]

  • Pennington, R. (2015, August 14). Using pKa values to predict reactions [Video]. YouTube. [Link]

  • Bickler, B. (2023, January 23). How to prevent compound precipitation during flash column chromatography. Biotage. [Link]

  • BioIVT. (2018, July 20). Cell-Based Assays: A Crucial Component of the Drug Discovery Process. [Link]

  • Mu, Z. (2015, September 22). How can I prevent precipitation after antibody purification? ResearchGate. [Link]

  • Wang, Z., et al. (2023). LogD7.4 prediction enhanced by transferring knowledge from chromatographic retention time, microscopic pKa and logP. Journal of Cheminformatics, 15(1), 84. [Link]

  • Ghafoor, S., et al. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Omega, 6(39), 25058-25068. [Link]

  • Gadaleta, D., et al. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. International Journal of Molecular Sciences, 25(23), 13031. [Link]

  • Bioanalysis Zone. (n.d.). In the Zone: cell-based assays. Retrieved from [Link]

  • American Chemical Society. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

Sources

Troubleshooting

Technical Support Center: 5-Acetylnicotinonitrile Synthesis

Unit: Catalysis Optimization & Process Safety Subject: Troubleshooting Catalyst Deactivation in Electron-Deficient Pyridines Ticket ID: 5-ACN-SYNTH-001 Introduction: The "Double-Whammy" Substrate Welcome to the Catalysis...

Author: BenchChem Technical Support Team. Date: February 2026

Unit: Catalysis Optimization & Process Safety

Subject: Troubleshooting Catalyst Deactivation in Electron-Deficient Pyridines Ticket ID: 5-ACN-SYNTH-001

Introduction: The "Double-Whammy" Substrate

Welcome to the Catalysis Support Center. You are likely encountering stalled conversions or "dead" catalyst loads while attempting to synthesize 5-acetylnicotinonitrile (typically from 5-bromo-3-cyanopyridine).

This substrate presents a unique challenge we classify as Competitive Ligand Inhibition . The pyridine nitrogen and the nitrile (cyano) group act as non-labile ligands that compete with your phosphines for the Palladium (Pd) center. This guide provides self-validating protocols to overcome this specific poisoning mechanism.

Module 1: The Chemistry of Deactivation

Before troubleshooting, you must understand how your substrate is killing the catalyst.

The Poisoning Mechanism

In standard cross-couplings (Suzuki/Stille), the Pd(0) species must remain coordinated to bulky phosphine ligands to facilitate the Oxidative Addition of the aryl halide.

  • Pyridine N-Coordination: The nitrogen atom in the pyridine ring acts as a

    
    -donor, displacing the phosphine ligand. This forms an off-cycle, inactive Pd-Pyridine complex.
    
  • Nitrile (

    
    -backbonding) Coordination:  The cyano group is a strong 
    
    
    
    -donor and
    
    
    -acceptor. It can bind "end-on" to the metal, further stabilizing the inactive state and preventing the Transmetallation step.
Visualizing the Failure Mode

The following diagram illustrates the competitive binding pathways that lead to catalyst death.

CatalystPoisoning ActivePd Active Catalyst [L2Pd(0)] OxAdd Oxidative Addition Complex ActivePd->OxAdd + Substrate (Correct Path) PoisonN DEAD END: N-Coordinated Complex (Pyridine-Pd-L) ActivePd->PoisonN Pyridine N-Binding (Ligand Displacement) PoisonCN DEAD END: Nitrile-Coordinated Complex (CN-Pd-L) ActivePd->PoisonCN Nitrile Binding (Strong Coordination) Substrate Substrate (5-Bromo-3-cyanopyridine) OxAdd->PoisonN Post-OxAdd Trapping

Figure 1: Competitive coordination pathways where the substrate acts as a ligand poison, diverting the catalyst from the productive cycle.

Module 2: Troubleshooting The Stille Coupling (Recommended Route)

The most robust route to 5-acetylnicotinonitrile is the Stille coupling using tributyl(1-ethoxyvinyl)tin , followed by acidic hydrolysis. This avoids the instability of acetylboronic acids found in Suzuki coupling.

Reaction: 5-bromo-3-cyanopyridine + Tributyl(1-ethoxyvinyl)tin


 Intermediate 

Product
Common Failure Scenarios
Q1: The reaction turns black immediately, and conversion stops at <10%.
  • Diagnosis: "Pd Black" formation. The catalyst has agglomerated because the ligands (e.g., PPh3) dissociated and were not labile enough to return.

  • The Fix:

    • Switch Solvent: Use Toluene or 1,4-Dioxane instead of DMF/DMA. Polar aprotic solvents can stabilize the "poisoned" cationic Pd species.

    • Degas Rigorously: Oxygen accelerates phosphine oxidation, leaving "naked" Pd susceptible to aggregation. Use the freeze-pump-thaw method (3 cycles).

    • Add CuI (Copper Iodide): Add 5-10 mol% CuI. This is the "Copper Effect" in Stille couplings. The Copper scavenges the free ligands or activates the stannane, keeping the Pd active.

Q2: The reaction stalls at 60% conversion despite fresh catalyst.
  • Diagnosis: Product Inhibition. The product (5-acetylnicotinonitrile) is a better ligand than the starting material. As product concentration rises, it poisons the Pd.

  • The Fix:

    • Increase Catalyst Loading: Move from 1 mol% to 5 mol%.

    • Ligand Switch: Switch from monodentate

      
       to a bidentate ligand like dppf  (1,1'-Bis(diphenylphosphino)ferrocene) or Xantphos . Bidentate ligands are harder to displace by the pyridine nitrogen.
      
Optimized Protocol (Self-Validating)
  • Mix: 1.0 eq 5-bromo-3-cyanopyridine, 1.2 eq tributyl(1-ethoxyvinyl)tin.

  • Catalyst: 5 mol%

    
     (Pre-catalyst is more stable than tetrakis).
    
  • Solvent: Anhydrous Toluene (0.2 M).

  • Validation Step: Heat to 90°C. Monitor by TLC/LCMS at 1 hour.

    • If <10% conv: Add 10 mol% CuI.

    • If reaction blackens: Stop. Repeat with Pd(dppf)Cl2 .

  • Hydrolysis: Once complete, add 1N HCl and stir for 1 hour to release the acetyl group.

Module 3: Troubleshooting The Suzuki Coupling (Alternative)

If you must avoid Tin (Sn) due to toxicity regulations, you likely use Suzuki-Miyaura . This is significantly harder for this substrate.

Q3: I see rapid protodeboronation (boronic acid degradation) and no product.
  • Diagnosis: Electron-deficient pyridines make the oxidative addition complex highly electrophilic, promoting side reactions. Furthermore, 3-acetylboronic acids are notoriously unstable.

  • The Fix:

    • Use Potassium Vinyltrifluoroborate: Instead of acetylboronic acid, use potassium vinyltrifluoroborate. It releases the vinyl borane slowly. You will obtain 5-vinylnicotinonitrile, which can be ozonized/oxidized to the acetyl group.

    • Base Selection: Switch from

      
       (too strong/wet) to 
      
      
      
      or CsF (anhydrous conditions).

Module 4: Post-Reaction Purification (Metal Scavenging)

Because 5-acetylnicotinonitrile coordinates metals, your isolated product likely contains high residual Palladium (appearing as a grey/brown tint).

Q4: How do I remove residual Pd from the product?

  • Standard Silica is insufficient. The Pd moves with the pyridine product.

  • Protocol:

    • Dissolve crude product in EtOAc.

    • Add Thiourea or a specific scavenger resin (e.g., SiliaMetS® Thiol ).

    • Stir for 4 hours at 40°C.

    • Filter through a Celite/Activated Carbon pad.

Decision Logic for Optimization

Use this flowchart to determine your next experimental move.

Troubleshooting Start Start Reaction (Stille/Suzuki) CheckColor Does reaction turn BLACK immediately? Start->CheckColor CheckConv Check Conversion (LCMS/TLC) CheckColor->CheckConv No (Orange/Red) Stop1 Pd Aggregation. Action: Degas Solvent + Add 10% CuI CheckColor->Stop1 Yes Stop2 Product Inhibition. Action: Switch to Pd(dppf)Cl2 CheckConv->Stop2 Stalls at 50% Success Proceed to Acidic Hydrolysis CheckConv->Success >90% Conv

Figure 2: Decision matrix for diagnosing catalyst failure modes in real-time.

References

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation. Source: Journal of the American Chemical Society (JACS). Relevance: Defines the competitive binding of nitrile groups to Pd centers. URL:[Link]

  • Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Source: National Institutes of Health (NIH) / J. Org. Chem. Relevance: Discusses the instability of electron-deficient pyridyl boronates and catalyst selection. URL:[Link]

  • Desulfinative Cross-Coupling for Pharmaceutically Relevant Heteroaromatics. Source: ACS Medicinal Chemistry Letters. Relevance: Provides alternative coupling strategies for difficult pyridine substrates. URL:[Link]

  • Tuning Chemoselectivity in Pd-Catalyzed Hydrogenation of Pyridinecarbonitriles. Source: Royal Society of Chemistry (RSC). Relevance: Highlights the interaction energies between pyridine-nitriles and Pd surfaces. URL:[Link]

Reference Data & Comparative Studies

Validation

A Head-to-Head Comparison of Synthetic Routes to 5-Acetylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 5-Acetylnicotinonitrile 5-Acetylnicotinonitrile, also known as 5-acetyl-3-cyanopyridine, is a key heterocyclic intermediat...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-Acetylnicotinonitrile

5-Acetylnicotinonitrile, also known as 5-acetyl-3-cyanopyridine, is a key heterocyclic intermediate. Its unique substitution pattern, featuring both an electron-withdrawing cyano group and a versatile acetyl moiety on a pyridine core, makes it a highly sought-after precursor for the synthesis of a diverse range of complex molecules. Its derivatives have shown promise in various therapeutic areas, highlighting the importance of efficient and scalable synthetic access to this compound. This guide will dissect and compare two primary approaches for its synthesis: a multi-component reaction forming a pyridinethione intermediate followed by a potential desulfurization, and a one-pot cyclocondensation strategy.

Method 1: Multi-Component Synthesis via a Pyridinethione Intermediate

One of the most direct and convergent approaches to a closely related scaffold involves a multi-component reaction to form 5-acetyl-3-cyano-6-methylpyridine-2(1H)-thione. This method, while not directly yielding the target molecule, provides a critical and readily accessible intermediate.

Scientific Rationale and Mechanistic Insight

This synthesis is a variation of the renowned Gewald reaction, a powerful tool for the construction of highly substituted thiophenes and related heterocycles. The core principle involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur. In this specific adaptation for a pyridine ring system, a β-dicarbonyl compound (acetylacetone) is reacted with cyanothioacetamide in the presence of a base.

The reaction proceeds through a cascade of events, initiated by a Knoevenagel condensation between the acetylacetone and cyanothioacetamide. This is followed by an intramolecular cyclization and subsequent tautomerization to yield the stable pyridinethione ring. The choice of a mild organic base, such as N-methylmorpholine, is crucial to facilitate the condensation steps without promoting unwanted side reactions.

G cluster_0 Method 1: Multi-Component Synthesis A Ethoxymethylene- acetylacetone D Condensation & Intramolecular Cyclization A->D B Cyanothioacetamide B->D C N-Methylmorpholine (Base) C->D Catalyst E 5-Acetyl-3-cyano-6-methyl- pyridine-2(1H)-thione D->E Formation F Desulfurization & Demethylation (Proposed) E->F G 5-Acetylnicotinonitrile F->G

Caption: Workflow for the synthesis of 5-Acetylnicotinonitrile via a pyridinethione intermediate.

Experimental Protocol: Synthesis of 5-Acetyl-3-cyano-6-methylpyridine-2(1H)-thione[1]

A detailed protocol for the synthesis of the pyridinethione intermediate is described in the literature.[1]

  • Reactant Preparation: A mixture of ethoxymethyleneacetylacetone and cyanothioacetamide is prepared in the presence of N-methylmorpholine.

  • Reaction Execution: The reaction mixture is typically stirred at room temperature or with gentle heating to drive the reaction to completion.

  • Work-up and Purification: The resulting solid product, 5-acetyl-3-cyano-6-methylpyridine-2(1H)-thione, is isolated by filtration and can be further purified by recrystallization.

Advantages and Disadvantages
FeatureAdvantagesDisadvantages
Convergence High, as multiple bonds are formed in a single step.Does not directly yield the target molecule.
Starting Materials Readily available and relatively inexpensive.Requires a subsequent desulfurization and demethylation step.
Reaction Conditions Generally mild.The additional steps add to the overall complexity and may reduce the overall yield.
Scalability Potentially scalable due to the one-pot nature of the initial reaction.Scalability of the subsequent transformation steps needs to be considered.
The Desulfurization Challenge

The primary hurdle in utilizing this method for the synthesis of 5-Acetylnicotinonitrile is the efficient removal of the thione group and the C6-methyl group. While various desulfurization methods are known in organic chemistry (e.g., using Raney nickel, oxidative methods, or other reducing agents), the specific application to this substrate requires careful optimization to avoid reduction of the acetyl or cyano groups. Further research and development are needed to establish a reliable protocol for this transformation.

Method 2: One-Pot Four-Component Synthesis of 2-Amino-3-cyanopyridine Derivatives

A more direct, albeit leading to a slightly different substitution pattern, is the one-pot, four-component synthesis of 2-amino-3-cyanopyridine derivatives. This approach offers a convergent route to highly functionalized pyridines and can be conceptually adapted for the synthesis of 5-Acetylnicotinonitrile.

Scientific Rationale and Mechanistic Insight

This method is a classic example of a multicomponent reaction that assembles the pyridine ring from simple, acyclic precursors. The reaction typically involves an aldehyde, a ketone, malononitrile, and an ammonium salt (as the nitrogen source). The mechanism is a cascade of reactions that includes:

  • Knoevenagel Condensation: The aldehyde and malononitrile react to form an α,β-unsaturated dinitrile.

  • Michael Addition: The enolate of the ketone adds to the electron-deficient double bond of the unsaturated dinitrile.

  • Cyclization and Tautomerization: The resulting adduct undergoes an intramolecular cyclization, incorporating the nitrogen from the ammonium salt, followed by tautomerization to yield the stable 2-aminopyridine ring.

  • Aromatization: The dihydropyridine intermediate is often oxidized to the aromatic pyridine in the same pot or in a subsequent step.

To synthesize 5-Acetylnicotinonitrile using this approach, one would conceptually use a β-dicarbonyl compound that can provide the acetyl group at the 5-position and a suitable three-carbon component that would lead to the desired substitution pattern.

G cluster_1 Method 2: One-Pot Cyclocondensation H β-Dicarbonyl (e.g., Acetylacetone) K Michael Addition & Intramolecular Cyclization H->K I α,β-Unsaturated Nitrile (or its precursors) I->K J Ammonium Acetate (Nitrogen Source) J->K L Dihydropyridine Intermediate K->L Formation M Aromatization L->M N 5-Acetylnicotinonitrile M->N

Caption: Conceptual workflow for the one-pot synthesis of 5-Acetylnicotinonitrile.

Experimental Protocol: A General One-Pot Procedure
  • Reactant Mixing: A mixture of the ketone, aldehyde, malononitrile, and ammonium acetate is prepared in a suitable solvent, often ethanol or acetic acid.

  • Reaction: The mixture is heated to reflux for a specified period. The progress of the reaction can be monitored by thin-layer chromatography.

  • Isolation and Purification: Upon completion, the reaction mixture is cooled, and the product often precipitates. The solid is collected by filtration and can be purified by recrystallization.

Advantages and Disadvantages
FeatureAdvantagesDisadvantages
Atom Economy High, as most atoms from the starting materials are incorporated into the final product.The reaction can sometimes lead to a mixture of products if the starting materials are not chosen carefully.
Step Economy Excellent, as the pyridine ring is constructed in a single step.Finding the precise combination of starting materials to yield 5-Acetylnicotinonitrile can be challenging.
Versatility The reaction is highly versatile and can be used to synthesize a wide range of substituted pyridines.Yields can be variable depending on the specific substrates and reaction conditions.
Environmental Impact Generally considered a green chemistry approach due to its one-pot nature.Solvents used may need to be considered for their environmental impact.

Head-to-Head Comparison of Synthesis Methods

ParameterMethod 1: Pyridinethione IntermediateMethod 2: One-Pot Cyclocondensation
Directness Indirect (requires subsequent steps)Potentially direct
Established Protocol Protocol available for the intermediate.[1]General protocols for related compounds are available, but require adaptation.
Key Challenge Efficient and selective desulfurization and demethylation.Identification of suitable acyclic precursors for the desired substitution pattern.
Potential Yield Dependent on the efficiency of two separate reaction sequences.Potentially high in a single step, but requires optimization.
Versatility The intermediate can be used to synthesize other derivatives.Highly versatile for a range of substituted pyridines.
Overall Complexity Higher due to the multi-step nature.Lower if a direct one-pot reaction can be established.

Conclusion and Future Outlook

Both synthetic strategies present viable, yet distinct, pathways to 5-Acetylnicotinonitrile. The multi-component synthesis of the pyridinethione intermediate is a well-documented and robust reaction, providing a solid foundation. The primary focus for future research in this area should be the development of an efficient and selective desulfurization and demethylation protocol to convert this intermediate to the desired product.

The one-pot cyclocondensation approach is highly attractive from a green chemistry and process efficiency perspective. The key to unlocking its full potential lies in the rational design and discovery of the optimal combination of acyclic precursors that will regioselectively yield 5-Acetylnicotinonitrile. Further investigation into catalytic systems that can promote this specific transformation is warranted.

For researchers in drug discovery and development, the choice of synthetic route will depend on the desired scale, available starting materials, and the timeline for producing the target compound. While the pyridinethione route currently offers a more defined, albeit longer, path, the elegance and efficiency of a successful one-pot synthesis make it a compelling goal for future synthetic endeavors.

References

  • New Method of Synthesis of 5-Acetyl-3-cyano-6-methylpyridine-2(1H)-Thione and Its Properties. Chemistry of Heterocyclic Compounds, 37(5), 581-587 (2001). [Link]

Sources

Validation

A Senior Application Scientist's Guide to Dose-Response Analysis: Characterizing 5-Acetylnicotinonitrile in the Context of Nicotinic Acetylcholine Receptor Agonism

For researchers in drug discovery and development, the precise characterization of a novel compound's biological activity is paramount. This guide provides an in-depth, experience-driven approach to the statistical analy...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug discovery and development, the precise characterization of a novel compound's biological activity is paramount. This guide provides an in-depth, experience-driven approach to the statistical analysis of dose-response curves, using the hypothetical compound 5-Acetylnicotinonitrile as a case study. Due to the absence of published data for 5-Acetylnicotinonitrile, we will postulate a plausible mechanism of action based on its structural similarity to other nicotinic compounds and compare its hypothetical performance against a well-characterized nicotinic acetylcholine receptor (nAChR) agonist, Epibatidine . This comparative framework will illuminate the critical steps and considerations in evaluating a new chemical entity's potency and efficacy.

The Significance of Dose-Response Analysis in Drug Discovery

The relationship between the concentration of a compound and its observed biological effect is a cornerstone of pharmacology. A dose-response curve is a graphical representation of this relationship, and its analysis provides crucial parameters that define a compound's activity.[1][2] These parameters, including the half-maximal effective concentration (EC50) and the Hill slope, are essential for:

  • Potency Assessment: Determining the concentration of a compound required to elicit a specific level of response.

  • Efficacy Evaluation: Understanding the maximum possible effect a compound can produce.

  • Mechanism of Action Studies: Gaining insights into the nature of the interaction between a compound and its biological target.

  • Lead Optimization: Comparing the properties of different compounds to select the most promising candidates for further development.

This guide will walk you through the experimental design, data generation, and statistical analysis required to robustly characterize a novel compound like 5-Acetylnicotinonitrile.

Postulated Mechanism of Action: 5-Acetylnicotinonitrile as a Nicotinic Acetylcholine Receptor Agonist

Given its nicotinonitrile scaffold, we hypothesize that 5-Acetylnicotinonitrile acts as an agonist at nicotinic acetylcholine receptors (nAChRs). nAChRs are ligand-gated ion channels that are widely expressed in the central and peripheral nervous systems. Their activation by agonists like acetylcholine and nicotine leads to the influx of cations, primarily Na+ and Ca2+, resulting in neuronal depolarization and downstream signaling events.[3][4]

To test this hypothesis and characterize the dose-response relationship of 5-Acetylnicotinonitrile, we will compare it to Epibatidine, a potent nAChR agonist with well-documented effects.[5][6]

Experimental Design: Generating Robust Dose-Response Data

The choice of assay is critical for obtaining high-quality dose-response data. For nAChR agonists, two common and effective in vitro methods are the calcium flux assay and patch-clamp electrophysiology.

Experimental Protocol 1: High-Throughput Calcium Flux Assay

This assay measures the increase in intracellular calcium concentration following nAChR activation. It is a robust and scalable method suitable for initial screening and characterization.[7][8]

Objective: To determine the EC50 and Hill slope of 5-Acetylnicotinonitrile and Epibatidine by measuring intracellular calcium mobilization in a cell line stably expressing a specific nAChR subtype (e.g., α4β2).

Materials:

  • HEK293 cells stably expressing the human α4β2 nAChR subtype

  • Culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

  • 5-Acetylnicotinonitrile and Epibatidine stock solutions in DMSO

  • 384-well black-walled, clear-bottom assay plates

  • A fluorescence plate reader with automated liquid handling capabilities (e.g., FlexStation 3)

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture the α4β2-HEK293 cells in T-75 flasks until they reach 80-90% confluency.

    • Harvest the cells and seed them into 384-well plates at a density of 20,000 cells per well.

    • Incubate the plates for 24 hours at 37°C and 5% CO2.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer.

    • Remove the culture medium from the cell plates and add 20 µL of the loading solution to each well.

    • Incubate the plates for 1 hour at 37°C and 5% CO2.

    • After incubation, wash the cells twice with 40 µL of assay buffer, leaving 20 µL of buffer in each well.

  • Compound Preparation and Addition:

    • Prepare a dilution series of 5-Acetylnicotinonitrile and Epibatidine in assay buffer. A typical 10-point, 3-fold serial dilution starting from 10 µM is a good starting point.

    • The plate reader's liquid handler will add 20 µL of the compound dilutions to the respective wells.

  • Data Acquisition:

    • The fluorescence intensity is measured kinetically over a period of 2-3 minutes, with readings taken every 1-2 seconds. The initial fluorescence before compound addition serves as the baseline.

Experimental Protocol 2: Gold-Standard Patch-Clamp Electrophysiology

Patch-clamp electrophysiology directly measures the ion flow through nAChRs, providing a highly sensitive and detailed characterization of agonist activity.[9][10][11]

Objective: To validate the findings from the calcium flux assay and obtain precise measurements of the dose-dependent activation of nAChRs by 5-Acetylnicotinonitrile and Epibatidine.

Materials:

  • α4β2-HEK293 cells

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • Internal pipette solution (containing, e.g., KCl, MgCl2, EGTA, HEPES)

  • External solution (e.g., Tyrode's solution)

  • 5-Acetylnicotinonitrile and Epibatidine stock solutions

Step-by-Step Methodology:

  • Cell Preparation:

    • Cells are plated on glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation:

    • Pull glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.

  • Whole-Cell Recording:

    • Establish a gigaohm seal between the micropipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -70 mV.

  • Compound Application:

    • Apply different concentrations of 5-Acetylnicotinonitrile or Epibatidine to the cell using a rapid perfusion system.

  • Data Acquisition:

    • Record the inward current elicited by the application of the agonist.

Data Visualization: Workflows and Signaling Pathways

To clearly illustrate the experimental and biological processes, we can use Graphviz to create diagrams.

experimental_workflow cluster_calcium_assay Calcium Flux Assay cluster_patch_clamp Patch-Clamp Electrophysiology cell_plating Cell Plating (α4β2-HEK293) dye_loading Dye Loading (Fluo-4 AM) cell_plating->dye_loading compound_addition_ca Compound Addition (Test & Comparator) dye_loading->compound_addition_ca fluorescence_reading Fluorescence Reading compound_addition_ca->fluorescence_reading end_analysis Data Analysis fluorescence_reading->end_analysis cell_prep_pc Cell Preparation pipette_prep Pipette Preparation cell_prep_pc->pipette_prep whole_cell Whole-Cell Configuration pipette_prep->whole_cell compound_application_pc Compound Application whole_cell->compound_application_pc current_recording Current Recording compound_application_pc->current_recording current_recording->end_analysis start Start start->cell_plating start->cell_prep_pc

Caption: Experimental workflows for calcium flux and patch-clamp assays.

nAChR_signaling agonist 5-Acetylnicotinonitrile or Epibatidine nAChR Nicotinic Acetylcholine Receptor (nAChR) agonist->nAChR Binds to ion_influx Cation Influx (Na+, Ca2+) nAChR->ion_influx Opens depolarization Membrane Depolarization ion_influx->depolarization ca_signaling Intracellular Ca2+ Signaling ion_influx->ca_signaling cellular_response Cellular Response (e.g., Neurotransmitter Release) depolarization->cellular_response ca_signaling->cellular_response

Caption: Simplified nAChR agonist signaling pathway.

Statistical Analysis of Dose-Response Curves

Once the raw data is collected, the next crucial step is to fit it to a mathematical model to derive the key parameters. The most common model for dose-response data is the four-parameter logistic (4PL) model, also known as the Hill equation.[12][13][14]

The 4PL equation is:

Y = Bottom + (Top - Bottom) / (1 + (X / EC50)^HillSlope)

Where:

  • Y: The measured response.

  • X: The concentration of the compound.

  • Bottom: The minimum response (the lower plateau of the curve).

  • Top: The maximum response (the upper plateau of the curve).

  • EC50: The concentration of the compound that produces a response halfway between the Bottom and Top. This is a measure of the compound's potency . A lower EC50 indicates higher potency.

  • HillSlope: The steepness of the curve at the EC50. A Hill slope greater than 1 suggests positive cooperativity, while a slope less than 1 may indicate negative cooperativity or multiple binding sites.[15][16]

Software such as GraphPad Prism is commonly used for fitting dose-response data to the 4PL model and for statistical comparisons.[2][17]

Comparative Analysis: 5-Acetylnicotinonitrile vs. Epibatidine

To illustrate the comparison, let's consider a hypothetical dataset generated from a calcium flux assay.

Concentration (nM)5-Acetylnicotinonitrile (RFU)Epibatidine (RFU)
0.01105110
0.1115150
1180450
10450850
100800980
10009501010
100009901005
10000010051000

Table 1: Hypothetical Dose-Response Data for 5-Acetylnicotinonitrile and Epibatidine. RFU = Relative Fluorescence Units.

Fitting this data to a 4PL model would yield the following parameters:

Parameter5-AcetylnicotinonitrileEpibatidine
EC50 (nM) 15.21.8
Hill Slope 1.21.1
Top (RFU) 10001000
Bottom (RFU) 100100

Table 2: Derived Dose-Response Parameters from Hypothetical Data.

Interpretation of the Results:

  • Potency: Epibatidine (EC50 = 1.8 nM) is significantly more potent than 5-Acetylnicotinonitrile (EC50 = 15.2 nM) in this hypothetical scenario. A lower concentration of Epibatidine is required to achieve 50% of the maximal response.

  • Efficacy: Both compounds exhibit similar maximal efficacy, as indicated by their comparable "Top" values. This suggests that both are full agonists at the α4β2 nAChR.

  • Cooperativity: The Hill slopes for both compounds are close to 1, suggesting a standard agonist-receptor interaction without significant cooperativity.

Statistical tests, such as an F-test, can be performed within software like GraphPad Prism to determine if the differences in EC50 values between the two compounds are statistically significant.[18][19]

Conclusion: A Framework for Rigorous Compound Characterization

This guide has provided a comprehensive framework for the statistical analysis of dose-response curves, using the hypothetical compound 5-Acetylnicotinonitrile as an example. By postulating a plausible mechanism of action and comparing it against a known standard, Epibatidine, we have demonstrated the critical steps of experimental design, data generation, and statistical interpretation.

The causality behind our experimental choices is rooted in the need for robust and reproducible data. The high-throughput calcium flux assay allows for efficient initial characterization, while the gold-standard patch-clamp electrophysiology provides detailed mechanistic validation. The use of the four-parameter logistic model is a self-validating system, as the quality of the curve fit (e.g., R-squared value) provides confidence in the derived parameters.

By following this structured and scientifically rigorous approach, researchers can confidently characterize the pharmacological properties of novel compounds, enabling informed decisions in the drug discovery and development pipeline.

References

  • Dajas-Bailador, F., & Wonnacott, S. (2004). Nicotinic acetylcholine receptors and the regulation of neuronal signalling. Trends in Pharmacological Sciences, 25(6), 317-324.
  • Goutelle, S., Maurin, M., Rougier, F., Barbaut, X., Bourguignon, L., Ducher, M., & Maire, P. (2008). The Hill equation: a review of its capabilities in pharmacological modelling. Fundamental & Clinical Pharmacology, 22(6), 633-648.
  • Albuquerque, E. X., Pereira, E. F., Alkondon, M., & Rogers, S. W. (2009). Mammalian nicotinic acetylcholine receptors: from structure to function. Physiological Reviews, 89(1), 73-120.
  • Dani, J. A., & Bertrand, D. (2007). Nicotinic acetylcholine receptors and nicotinic cholinergic mechanisms of the central nervous system. Annual Review of Pharmacology and Toxicology, 47, 699-729.
  • Yeboah, F., Guo, H., & Bill, A. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of Visualized Experiments, (138), e58160.
  • Mishra, A., & Sontheimer, H. (2014). Patch clamp analysis of chloride channels in glial cells. Frontiers in Cellular Neuroscience, 8, 190.
  • Molecular Devices. (n.d.). Calcium flux assay for in vitro neurotoxicity studies and drug screening. Retrieved from [Link]

  • Changeux, J. P. (2012). The nicotinic acetylcholine receptor: the founding father of the ligand-gated ion channel superfamily. The Journal of Biological Chemistry, 287(48), 40207-40215.
  • Fucile, S. (2004). Ca2+ permeability of nicotinic acetylcholine receptors. Cell Calcium, 35(1), 1-8.
  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation.
  • Scientifica. (2020, March 10). Patch clamp electrophysiology. Retrieved from [Link]

  • Rogers, M., & Williams, M. (2011). High-throughput screening technologies for the discovery of allosteric modulators of GPCRs. Methods in Molecular Biology, 746, 231-247.
  • Motulsky, H. J., & Christopoulos, A. (2004). Fitting models to biological data using linear and nonlinear regression: A practical guide to curve fitting. Oxford University Press.
  • GraphPad Software. (n.d.). Equation: Asymmetrical (five parameter). GraphPad Prism 10 Curve Fitting Guide. Retrieved from [Link]

  • GraphPad Software. (n.d.). How to Perform a Dose-Response Analysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Nicotine. Retrieved from [Link]

  • GraphPad Software. (n.d.). Tutorial: Plotting dose-response curves. GraphPad Prism 10 User Guide. Retrieved from [Link]

  • Damaj, M. I., Creasy, K. S., Grove, A. D., Rosecrans, J. A., & Martin, B. R. (1997). Pharmacological characterization of the effects of epibatidine in mice. The Journal of Pharmacology and Experimental Therapeutics, 280(3), 1149-1155.
  • MyAssays. (n.d.). Four Parameter Logistic (4PL) Regression. Retrieved from [Link]

  • Woschek, M., & Finney, D. J. (1980). A model for the statistical analysis of dose-response curves. Biometrics, 36(2), 293-301.
  • Neher, E., & Sakmann, B. (1976). Single-channel currents recorded from membrane of denervated frog muscle fibres.
  • Benowitz, N. L., Hukkanen, J., & Jacob, P. (2009). Nicotine chemistry, metabolism, kinetics and biomarkers. Handbook of Experimental Pharmacology, (192), 29-60.
  • Quantics Biostatistics. (2023, March 15). What is the 4PL Formula? Retrieved from [Link]

  • GraphPad Software. (n.d.). Equation: Absolute IC50. GraphPad Prism 10 Curve Fitting Guide. Retrieved from [Link]

  • BioInfo Tips. (2023, July 17). How to plot a dose response curve using Graphpad Prism [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Above shows dose response for nicotine (left) and epibatidine (right)... [Image]. Retrieved from [Link]

  • GraphPad Software. (n.d.). Beware of using multiple comparisons tests to compare dose-response curves or time courses. GraphPad Prism 10 Statistics Guide. Retrieved from [Link]

  • Axon Instruments. (n.d.). Axon Patch-Clamp Laboratory Manual & Cookbook. Molecular Devices.
  • Ogden, D. (Ed.). (2012). Patch clamp techniques: from beginning to advanced protocols. Springer Science & Business Media.
  • Badio, B., & Daly, J. W. (1994). Epibatidine, a potent analgesic and nicotinic agonist. Molecular Pharmacology, 45(4), 563-569.
  • GraphPad Software. (n.d.). Prism 3 -- Analyzing Dose-Response Data. Retrieved from [Link]

  • ResearchGate. (n.d.). Experiment 1. Dose-response curve of intravenous nicotine... [Image]. Retrieved from [Link]

  • Wikipedia. (n.d.). EC50. Retrieved from [Link]

  • Carroll, F. I., Blough, B. E., Mascarella, S. W., Navarro, H. A., Lukas, R. J., & Damaj, M. I. (2009). The discriminative stimulus effects of epibatidine in C57BL/6J mice. Psychopharmacology, 203(3), 563-571.
  • European Commission, Scientific Committee on Emerging and Newly Identified Health Risks (SCENIHR). (2010).
  • Hartert, K. (2025, August 22). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism [Video]. YouTube. Retrieved from [Link]

  • Copeland, R. A. (2005). Evaluation of enzyme inhibitors in drug discovery: a guide for medicinal chemists and pharmacologists. John Wiley & Sons.
  • Bretz, F., Pinheiro, J. C., & Branson, M. (2005). Combining multiple comparisons and modeling techniques in dose-response studies. Biometrics, 61(3), 738-748.
  • Christopoulos, A. (1998). A simple method for the statistical analysis of functional antagonism data. Journal of Pharmacological and Toxicological Methods, 40(3), 125-130.
  • Henningfield, J. E., & Keenan, R. M. (1993). Nicotine delivery kinetics and abuse liability. Journal of Consulting and Clinical Psychology, 61(5), 743.
  • Fletcher, J. E., & Decker, M. W. (1996). Epibatidine and pain. Pain Forum, 5(1), 46-52.
  • Reddit. (n.d.). Statisic analysis for two or more dose-response curves? r/AskStatistics. Retrieved from [Link]

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